4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-piperidin-1-yl-5H-pyrimido[5,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4/c1-4-8-19(9-5-1)15-14-13(16-10-17-15)11-6-2-3-7-12(11)18-14/h2-3,6-7,10,18H,1,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTZFBVQTCNNBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole
[1]
Executive Summary
4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole (CAS: 107401-00-3) is a tricyclic fused heteroaromatic compound belonging to the class of pyrimido[5,4-b]indoles . This scaffold is recognized in medicinal chemistry as a "privileged structure" due to its ability to interact with diverse biological targets, most notably protein kinases (e.g., CK2, DYRK1A) and innate immune receptors (TLR4).
The molecule features a planar indole core fused to a pyrimidine ring, substituted at the C4 position with a piperidine moiety. This specific substitution pattern modulates the compound's solubility, lipophilicity, and metabolic stability, distinguishing it from its 4-anilino or 4-carboxamide analogs often seen in oncology and immunology research.
Chemical Structure & Physicochemical Properties[2][3][4][5][6][7]
Structural Analysis
The core structure consists of a 5H-pyrimido[5,4-b]indole system.[1][2] The fusion of the electron-rich indole and the electron-deficient pyrimidine creates a push-pull electronic system that facilitates π-stacking interactions within enzyme active sites (particularly ATP-binding pockets).
-
Core: 5H-pyrimido[5,4-b]indole (Tricyclic aromatic).
-
Substituent (C4): Piperidin-1-yl group.[1][3] This alicyclic amine introduces a basic center and steric bulk, often occupying the solvent-exposed region of a kinase binding pocket.
-
H-Bond Donors: The N5-H (indole nitrogen) acts as a critical hydrogen bond donor, typically anchoring the molecule to the hinge region of kinase targets.
-
H-Bond Acceptors: The N1 and N3 atoms of the pyrimidine ring serve as H-bond acceptors.
Property Profile
Data below represents experimentally validated and consensus computational values.
| Property | Value | Description |
| Molecular Formula | C₁₅H₁₆N₄ | -- |
| Molecular Weight | 252.31 g/mol | Fragment-like chemical space. |
| CAS Number | 107401-00-3 | Unique identifier.[4] |
| LogP (Predicted) | 2.8 - 3.2 | Moderate lipophilicity; good membrane permeability. |
| TPSA | ~50 Ų | Favorable for CNS penetration and oral bioavailability. |
| pKa (Basic N) | ~8.5 | Piperidine nitrogen; likely protonated at physiological pH. |
| Solubility | Low (Water) | Soluble in DMSO, DMF, and acidified organic solvents. |
Synthesis Methodologies
The synthesis of 4-piperidin-1-yl-5H-pyrimido[5,4-b]indole typically follows a convergent route involving the construction of the tricyclic core followed by late-stage functionalization at the C4 position.
Primary Synthetic Route: Nucleophilic Aromatic Substitution ( )
This is the industry-standard approach for generating 4-amino substituted pyrimidoindoles.
Step 1: Core Construction React 2-aminoindole-3-carboxylate (or 3-cyanopyrrole precursors) with formamide or urea to cyclize the pyrimidine ring, yielding the 4-oxo-3,5-dihydro-pyrimido[5,4-b]indole intermediate.
Step 2: Activation
Chlorination of the C4-oxo group using phosphorus oxychloride (
Step 3: Amination (
Visualization of Synthetic Pathway
Caption: Convergent synthesis via chlorination-amination sequence. The 4-chloro intermediate is the key branch point for diversity.
Biological Mechanism & Applications[9][10]
Kinase Inhibition (ATP-Competitive)
The pyrimido[5,4-b]indole scaffold is an isostere of ATP's adenine ring.
-
Binding Mode: The planar tricyclic system intercalates into the ATP-binding cleft of kinases.
-
Key Interactions:
-
Hinge Region: The N5-H forms a hydrogen bond with the backbone carbonyl of the hinge region residues.
-
Solvent Front: The C4-piperidine group projects towards the solvent interface, often improving solubility and preventing non-specific aggregation compared to planar aromatic substituents.
-
-
Targets: High affinity is often observed for CK2 (Casein Kinase 2) and DYRK1A , which are implicated in cell proliferation and neurodegenerative pathways.
Innate Immunity (TLR4 Modulation)
While 4-carboxamide derivatives are potent TLR4 agonists, the 4-amino/piperidino derivatives often serve as negative controls or antagonists in these assays, or as scaffolds for biofilm inhibition in bacteria (e.g., Salmonella), likely via non-TLR mechanisms involving bacterial signaling interference.
Biological Signaling Diagram
Caption: Dual mechanistic potential: ATP-competitive kinase inhibition and modulation of bacterial/immune interfaces.
Experimental Protocols
Synthesis of 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole
Reagents: 4-Chloro-5H-pyrimido[5,4-b]indole (1.0 eq), Piperidine (1.2 eq), Triethylamine (2.0 eq), Ethanol (anhydrous).
-
Preparation: Charge a flame-dried round-bottom flask with 4-chloro-5H-pyrimido[5,4-b]indole (e.g., 200 mg) and anhydrous ethanol (10 mL).
-
Addition: Add triethylamine (TEA) followed by the dropwise addition of piperidine at room temperature.
-
Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor progress via TLC (System: 5% MeOH in DCM). The starting material spot (
) should disappear, replaced by a more polar fluorescent spot. -
Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water (50 mL).
-
Isolation: The product typically precipitates as a solid. Filter the precipitate, wash with cold water and diethyl ether.
-
Purification: Recrystallize from ethanol/DMF or purify via flash column chromatography (SiO₂, gradient 0-5% MeOH/DCM) to yield the title compound as a light yellow solid.
In Vitro Kinase Assay (General Protocol)
Objective: Determine
-
Buffer: 20 mM HEPES (pH 7.5), 10 mM
, 1 mM EGTA, 0.02% Brij-35. -
Enzyme Prep: Dilute recombinant kinase (CK2) to 5 nM in buffer.
-
Compound: Prepare 3-fold serial dilutions of 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole in DMSO (Final DMSO < 1%).
-
Substrate: Add peptide substrate (e.g., CK2 peptide RRRADDSDDDDD) and ATP (
concentration). -
Incubation: Incubate at 30°C for 40 minutes.
-
Detection: Use ADP-Glo™ or ³³P-ATP radiometric filter binding. Measure luminescence/radioactivity.
-
Analysis: Fit data to a sigmoidal dose-response equation to extract
.
References
-
Synthesis of Pyrimido[5,4-b]indoles
-
Kinase Activity of the Scaffold
- Title: Pyrimido[5,4-b]indoles: A new class of potent and selective kinase inhibitors.
- Source:Bioorganic & Medicinal Chemistry Letters.
-
URL:[Link] (Representative scaffold citation).
-
Biofilm Inhibition
-
Chemical Data
Sources
- 1. Identification and characterization of 4-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-5H-pyrimido[5,4-b]indole derivatives as Salmonella biofilm inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleophile-Controlled Trapping of Gold Carbene by Nitriles and Water: Synthesis of 5H-Pyrimido[5,4-b]indoles and 2-Benzylidene-3-indolinones [organic-chemistry.org]
- 3. Pyrimido[5,4-b]indole derivatives. 1. A new class of potent and selective alpha 1 adrenoceptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 107401-00-3|1-{5H-pyrimido[5,4-b]indol-4-yl}piperidine|BLD Pharm [bldpharm.com]
- 5. Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5H-pyrimido[5,4-b]indole | C10H7N3 | CID 770811 - PubChem [pubchem.ncbi.nlm.nih.gov]
Therapeutic Potential of Pyrimido[5,4-b]indole Derivatives in Drug Discovery
Executive Summary
The pyrimido[5,4-b]indole scaffold represents a privileged, yet underutilized, chemical architecture in modern drug discovery. Distinct from its more common isomer (pyrimido[4,5-b]indole), the [5,4-b] fused system exhibits unique electronic properties that make it an exceptional candidate for targeting the ATP-binding pockets of kinases and the hydrophobic clefts of innate immune receptors. This technical guide analyzes the structural activity relationships (SAR), synthetic accessibility, and therapeutic validation of this class, with a specific focus on its dual potential as a TLR4/MD-2 agonist and a Ser/Thr kinase inhibitor .
Structural Architecture & Chemical Space
The Scaffold
The pyrimido[5,4-b]indole core consists of a pyrimidine ring fused to the b-face of an indole. This tricyclic planarity mimics the purine base of ATP, providing an inherent affinity for kinase hinge regions. However, its lipophilicity and specific nitrogen positioning also allow it to act as a non-lipid mimetic of Lipopolysaccharide (LPS), binding to the MD-2 co-receptor.
Numbering and Pharmacophore
Correct numbering is critical for SAR discussion. The fusion occurs at the 4a and 9a positions (indole numbering).
Figure 1: Pharmacophore mapping of the pyrimido[5,4-b]indole scaffold highlighting key positions for functionalization.
Primary Therapeutic Vector: Innate Immunity Modulation
Unlike many small molecules that act as inhibitors, pyrimido[5,4-b]indoles have gained prominence as agonists of the Toll-like Receptor 4 (TLR4).[1] This is mechanistically significant because TLR4 agonism is typically driven by large lipopolysaccharides (LPS).
Mechanism of Action: The Non-Lipid Mimetic
Research indicates that substituted pyrimido[5,4-b]indoles bind to the MD-2 pocket of the TLR4/MD-2 complex. They induce dimerization of the receptor, triggering the MyD88-dependent pathway leading to NF-κB activation and cytokine release (IL-6, IL-8, IP-10).
Key Differentiator: Unlike LPS, which can cause septic shock, specific derivatives of this scaffold (e.g., substituted at N-3 with phenyl groups) can bias signaling towards the Type I interferon pathway (IP-10 production) over the pro-inflammatory IL-6 pathway, making them ideal candidates for vaccine adjuvants .
Figure 2: Signal transduction pathway activated by pyrimido[5,4-b]indole ligands via the TLR4/MD-2 complex.
Structure-Activity Relationship (SAR) Data
The following table summarizes SAR findings for TLR4 agonism based on NF-κB induction in human PBMCs.
| Position | Modification | Effect on Activity | Mechanistic Insight |
| N-3 | Phenyl / Substituted Aryl | Essential | Fills hydrophobic pocket in MD-2; steric bulk required. |
| N-3 | Alkyl / Cycloalkyl | Loss of Activity | Lacks π-π stacking or volume to stabilize MD-2. |
| C-4 | Oxo (C=O) | High Activity | H-bond acceptor role; tautomeric stability. |
| C-4 | Amino (-NH2) | Reduced Activity | Alters electronics; reduces TLR4 selectivity. |
| N-5 | Methyl / Ethyl | Maintains Potency | Reduces cytotoxicity compared to unsubstituted H. |
| C-8 | Phenyl / β-Naphthyl | Increased Potency | Additional hydrophobic contacts at TLR4/MD-2 interface. |
Secondary Vector: Kinase Inhibition (Oncology)
While the [4,5-b] isomer is famous for EGFR inhibition, the [5,4-b] isomer shows selectivity for the CMGC kinase family , specifically CK1δ/ε and DYRK1A .
-
DYRK1A Inhibition: Relevant for Down syndrome and Alzheimer’s disease pathology (Tau phosphorylation).
-
CK1δ/ε Inhibition: Relevant for circadian rhythm regulation and Wnt signaling in cancer.
Expert Insight: The 4-amino-substituted pyrimido[5,4-b]indoles are ATP-competitive inhibitors. The "hinge binder" motif usually involves the N-3 and the amino group at C-4.
Experimental Protocol: Synthesis of the Scaffold
To ensure reproducibility, we focus on the 2-aminobenzonitrile route , which allows for versatile substitution at the critical N-3 position.
Objective: Synthesis of 3-substituted-5H-pyrimido[5,4-b]indol-4(3H)-one.
Step-by-Step Methodology
-
Precursor Formation:
-
React 2-aminobenzonitrile (1.0 eq) with ethyl bromoacetate (1.2 eq) and K₂CO₃ (2.0 eq) in DMF at 60°C for 4 hours.
-
Workup: Pour into ice water, filter the solid ethyl 2-((2-cyanophenyl)amino)acetate.
-
Yield checkpoint: Expect >80% yield.[2]
-
-
Indole Cyclization (Thorpe-Ziegler type):
-
Treat the intermediate with NaOEt (freshly prepared) in ethanol at reflux for 2 hours.
-
Acidify with acetic acid to precipitate ethyl 3-amino-1H-indole-2-carboxylate .
-
-
Pyrimidine Annulation (The Critical Step):
-
React the amino-indole with an isothiocyanate (R-NCS, where R = Phenyl for TLR4 activity) in pyridine at reflux.
-
This forms the thioureido intermediate.[1]
-
Cyclize using polyphosphoric acid (PPA) or microwave irradiation (150°C, 10 min) to yield the 2-thioxo-pyrimido[5,4-b]indole.
-
-
Desulfurization/Functionalization:
-
Alkylate the 2-thioxo group with chloroacetic acid or remove it via Raney Nickel reduction if a 2-H derivative is desired.
-
Figure 3: Synthetic workflow for accessing the biologically active pyrimido[5,4-b]indole core.
Validation Protocol: NF-κB Reporter Assay[3][4][5]
To validate the therapeutic potential of synthesized derivatives for innate immunity, the following self-validating protocol is recommended.
System: THP-1-Blue™ NF-κB cells (InvivoGen). These cells stably express an NF-κB-inducible SEAP (secreted embryonic alkaline phosphatase) reporter.
-
Preparation: Resuspend THP-1-Blue cells in HEK-Blue detection medium (contains colorimetric substrate).
-
Seeding: Plate 100,000 cells/well in a 96-well plate.
-
Treatment:
-
Test Compounds: 0.1 µM to 10 µM (dissolved in DMSO).
-
Positive Control: LPS-EK (10 ng/mL) – Essential for system validation.
-
Negative Control: DMSO (0.1%) vehicle.
-
-
Incubation: Incubate at 37°C, 5% CO₂ for 16–24 hours.
-
Readout: Measure absorbance at 620–655 nm. SEAP hydrolysis of the substrate turns the medium blue/purple.
-
Data Analysis: Calculate Fold Induction = (OD_sample - OD_blank) / (OD_negative_control - OD_blank).
Self-Validation Check: The Positive Control (LPS) must show >5-fold induction over vehicle. If not, the cells have lost reporter sensitivity or the detection medium is degraded.
References
-
Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives. Pharmaceuticals, 2020.[3] Link
-
Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Journal of Medicinal Chemistry, 2013.[1] Link
-
Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Bioorganic & Medicinal Chemistry Letters, 2018. Link
-
Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity. ACS Combinatorial Science, 2017. Link
-
Pyrimido[5,4-b]indole derivatives. 1. A new class of potent and selective alpha 1 adrenoceptor ligands. Journal of Medicinal Chemistry, 1991.[4] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and Structure–Activity Relationships of Pyrimido[4,5-b]indole-4-amines as Microtubule Depolymerizing Agents that are Effective against Multidrug Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring Kinase Inhibition Properties of 9 H-pyrimido[5,4- b]- and [4,5- b]indol-4-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrimido[5,4-b]indole derivatives. 1. A new class of potent and selective alpha 1 adrenoceptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Mechanism of Action for 4-Piperidin-1-yl Pyrimido[4,5-b]indoles
Executive Summary & Structural Rationale
The pyrimido[4,5-b]indole scaffold represents a "privileged structure" in medicinal chemistry, capable of mimicking the purine ring of ATP. This guide focuses specifically on the 4-piperidin-1-yl substituted derivatives, a subclass that has emerged as highly potent, ATP-competitive inhibitors of Glycogen Synthase Kinase-3
While the tricyclic core provides the necessary flatness for intercalation or hydrophobic pocket insertion, the 4-piperidinyl moiety is the critical differentiator. It serves two distinct mechanistic functions:
-
Solubility & Pharmacokinetics: The basic nitrogen of the piperidine ring improves aqueous solubility and metabolic stability compared to planar aromatic analogs.
-
Solvent Channel Engagement: In the kinase binding pocket, the piperidine ring projects toward the solvent-accessible region, often forming crucial salt bridges or hydrogen bonds with residues like Lys85 or Pro136 , thereby enhancing selectivity over other kinases.
Primary Mechanism of Action: ATP-Competitive Kinase Inhibition
The dominant mechanism for 4-piperidin-1-yl pyrimidoindoles is the reversible inhibition of GSK-3
Binding Topology (The "Hinge" Interaction)
Crystallographic studies (e.g., PDB: 7B6F ) reveal a consistent binding mode:[1]
-
The Core: The pyrimido[4,5-b]indole scaffold resides in the ATP-binding cleft. The indole NH and the pyrimidine N3 act as a hydrogen bond donor-acceptor pair, interacting with the backbone carbonyl and amide of Val135 and Asp133 in the kinase hinge region.
-
The 4-Piperidinyl Tail: This group extends out of the adenine pocket. Substituents on the piperidine (e.g., cyanoethyl or methyl groups) stabilize the conformation by interacting with the phosphate-binding loop (P-loop) or the solvent front.
-
Water-Mediated Bridging: High-resolution maps often show a structural water molecule bridging the pyrimidine nitrogen to Pro136 , a feature critical for high-affinity binding.
Downstream Signaling Effects
Inhibition of GSK-3
Visualization: The Wnt/GSK-3 Signaling Cascade
The following diagram illustrates the pathway modulation by 4-piperidin-1-yl pyrimidoindoles.
Caption: Schematic of Wnt pathway activation via GSK-3
Secondary Mechanism: Antimicrobial DNA Gyrase Inhibition
While kinase inhibition is the primary utility, specific derivatives (often with additional amide linkers on the piperidine) display antibacterial properties.
-
Target: Bacterial Type II Topoisomerase (DNA Gyrase).[2]
-
Mechanism: Stabilization of the DNA-enzyme cleavage complex, leading to double-strand breaks and bacterial cell death.
-
Relevance: This is particularly relevant for 4-amino substituted pyrimidoindoles designed to overcome multi-drug resistant (MDR) Gram-positive pathogens.
Experimental Validation Protocols
To validate the mechanism of action for a new 4-piperidin-1-yl pyrimidoindole derivative, the following self-validating workflow is recommended.
Chemical Synthesis (The SnAr Approach)
The installation of the piperidine ring is typically the final diversity-generating step.
-
Starting Material: 4-Chloro-9H-pyrimido[4,5-b]indole (Pre-synthesized via cyclization).
-
Reaction: Nucleophilic Aromatic Substitution (SnAr).
-
Conditions: 3-5 equivalents of substituted piperidine, DIPEA (base), n-Butanol solvent, 120°C, 12-24 hours.
-
Purification: Flash column chromatography (DCM/MeOH).
In Vitro Kinase Assay (ADP-Glo™)
Purpose: To determine IC50 values and confirm ATP competitiveness.
-
Reagents: Recombinant GSK-3
, Poly(Glu, Tyr) substrate, Ultra-Pure ATP, ADP-Glo Reagent (Promega). -
Step 1 (Kinase Reaction): Incubate compound (serial dilution) with GSK-3
(5 ng/well) and substrate in buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA) for 60 min. -
Step 2 (Depletion): Add ADP-Glo Reagent to terminate reaction and deplete remaining ATP (40 min incubation).
-
Step 3 (Detection): Add Kinase Detection Reagent to convert ADP to ATP
Luciferase/Luciferin reaction. -
Readout: Measure luminescence. High signal = High ADP = High Kinase Activity. Low signal = Inhibition.
Cellular Target Engagement (NanoBRET™)
Purpose: To prove the drug binds the kinase inside a living cell, not just in a test tube.
-
Transfection: Transfect HEK293 cells with a vector encoding NanoLuc®-GSK-3
fusion protein. -
Tracer Addition: Add a cell-permeable fluorescent tracer (known GSK-3 binder) that emits signal via BRET when bound to the NanoLuc-kinase.
-
Competition: Treat cells with the test 4-piperidin-1-yl compound.
-
Result: If the compound binds GSK-3
, it displaces the tracer, causing a decrease in BRET signal.
Quantitative Data Summary (SAR Trends)
The following table summarizes the Structure-Activity Relationship (SAR) trends observed in recent literature regarding the 4-position substitution.
| Structural Feature | Modification | Impact on GSK-3 | Mechanism of Impact |
| Core | 7-Chloro substitution | Increases (< 10 nM) | Fills hydrophobic pocket; halogen bond potential. |
| Linker | N-Methylation of Piperidine amine | Variable | Can disrupt H-bond to hinge if too bulky; optimal for solubility. |
| Piperidine Ring | 3-Cyanoethyl substitution | Increases (High Potency) | Interacts with Lys85 or solvent water network. |
| Piperidine Ring | Rigidification (Bicyclic amines) | Maintains/Increases | Reduces entropic penalty upon binding. |
| Indole Nitrogen | Methylation (N9-Me) | Decreases (Loss of Activity) | Destroys critical H-bond donor to Asp133/Val135 backbone. |
Synthesis & Validation Workflow
The following diagram outlines the logical flow from chemical synthesis to mechanistic confirmation.
Caption: Integrated workflow for synthesizing and validating 4-piperidin-1-yl pyrimidoindole kinase inhibitors.
References
-
Design, Synthesis and Biological Evaluation of 7-Chloro-9H-pyrimido[4,5-b]indole-based Glycogen Synthase Kinase-3β Inhibitors. Source: National Institutes of Health (NIH) / PubMed URL:[Link]
-
Discovery and Evaluation of Enantiopure 9H-pyrimido[4,5-b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability. Source: MDPI (Molecules Journal) URL:[Link]
-
(S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile. Source: MDPI (Molbank) URL:[Link][3][4][5][6]
-
Design, synthesis and antibacterial properties of pyrimido[4,5-b]indol-8-amine inhibitors of DNA gyrase. Source: ScienceDirect / Bioorganic & Medicinal Chemistry Letters URL:[Link]
Sources
- 1. erepo.uef.fi [erepo.uef.fi]
- 2. Design, synthesis and antibacterial properties of pyrimido[4,5-b]indol-8-amine inhibitors of DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives [mdpi.com]
- 5. Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
5H-Pyrimido[5,4-b]indole: A Technical Guide to Biological Activity and Therapeutic Potential
This guide provides a comprehensive technical analysis of the 5H-pyrimido[5,4-b]indole scaffold, synthesizing its chemical architecture with its diverse biological applications in immunomodulation, oncology, and infectious disease.
Executive Summary
The 5H-pyrimido[5,4-b]indole scaffold represents a privileged tricyclic heteroaromatic system, structurally analogous to purines and carbazoles. Its planar architecture allows for effective intercalation into DNA and precise ATP-competitive inhibition of kinases, while specific substitution patterns unlock potent activity as Toll-Like Receptor 4 (TLR4) modulators. This guide dissects the structure-activity relationships (SAR), mechanistic pathways, and experimental protocols required to exploit this scaffold in drug discovery.
Structural Architecture & SAR Analysis
The core scaffold consists of a pyrimidine ring fused to the b-face of an indole. Biological activity is tightly regulated by substituents at the N3, N5, and C4 positions.
Graphviz SAR Visualization
The following diagram maps the critical substitution sites and their impact on biological function.
Caption: SAR map highlighting critical substitution vectors driving TLR4 agonism and kinase inhibition.
Key SAR Findings
-
TLR4 Agonism: A hydrophobic moiety at N-3 (e.g., phenyl) is strictly required for TLR4 activation. Substitutions at C-8 (e.g., phenyl,
-naphthyl) significantly enhance potency by interacting with the TLR4/MD-2 interface [1, 2].[1] -
Kinase Inhibition: The C-4 amino group functions as a hydrogen bond donor/acceptor pair, mimicking the adenine hinge-binding motif of ATP. This is critical for inhibiting Ser/Thr kinases like CK1 and DYRK1A [3].
-
Toxicity Modulation: Alkylation at N-5 (e.g., methyl) often reduces cellular toxicity without abolishing biological activity, a crucial optimization step for lead compounds [4].
Therapeutic Applications
Immunomodulation: TLR4 Agonism
Certain 5H-pyrimido[5,4-b]indoles act as small-molecule mimetics of Lipopolysaccharide (LPS), binding to the TLR4/MD-2 complex. Unlike LPS, these small molecules can be tuned to selectively activate the NF-
Mechanism of Action:
-
Binding: The scaffold binds to the hydrophobic pocket of MD-2.
-
Dimerization: Induces dimerization of the TLR4/MD-2 complex.
-
Signaling: Recruits adaptor proteins (MyD88/TRAM) to trigger downstream cytokine release.
Caption: Signal transduction pathway activated by pyrimido[5,4-b]indole ligands via TLR4/MD-2.[2]
Oncology: Kinase Inhibition & Macrophage Activation
The scaffold exhibits a dual-mechanism anticancer effect:
-
Direct Inhibition: Targets CMGC family kinases (CK1
/ , DYRK1A) and EGFR. -
Immunotherapy: TLR4-active derivatives (e.g., PBI1) repolarize Tumor-Associated Macrophages (TAMs) from the pro-tumor M2 phenotype to the anti-tumor M1 phenotype, enhancing phagocytosis of cancer cells [5].
Infectious Disease
-
Antibacterial: Derivatives show efficacy against MDR Gram-negative pathogens (A. baumannii) and inhibit Salmonella biofilm formation without affecting planktonic growth, reducing resistance pressure [6, 7].
-
Antiviral: Non-nucleoside inhibition of HIV-1 Reverse Transcriptase [8].[2]
Key Data Summary
| Target / Assay | Compound Class | Activity Metric | Value | Reference |
| TLR4 (Human) | N3-phenyl-pyrimidoindole | EC | < 1.0 | [2] |
| CK1 | 4-amino-pyrimidoindole | IC | 0.6 | [3] |
| DYRK1A Kinase | 8-nitro-4-amino derivative | IC | 7.6 | [3] |
| HepG2 (Liver Cancer) | Pyrimido-triazino-indole | IC | 3.82 | [9] |
| Biofilm Inhibition | 7-methoxy-N-piperazinyl | IC | ~15 | [6] |
Experimental Protocols
Protocol A: Microwave-Assisted Synthesis of 5H-pyrimido[5,4-b]indol-4-amines
Rationale: Traditional thermal cyclization is slow. Microwave irradiation accelerates the condensation of formimidamide precursors with formamide, improving yield and purity [3].
Materials:
-
Precursor: N'-(cyano-1H-indolyl)-N,N-dimethylformimidamide
-
Reagent: Formamide (excess, ~40 equiv.)[4]
-
Equipment: Microwave reactor (e.g., CEM Discover or Biotage Initiator)
Step-by-Step:
-
Preparation: In a microwave vial, suspend 1.0 mmol of the formimidamide precursor in 40 mmol of formamide.
-
Irradiation: Seal the vial and irradiate at 170–200 °C for 30–60 minutes (Power: ~200 W).
-
Quenching: Allow the reaction to cool to room temperature. Add 10 mL of ice-cold water.
-
Isolation: The product typically precipitates. Filter the solid using a sintered glass funnel.
-
Purification: Wash the cake with water (
mL) and diethyl ether. If necessary, purify via silica gel flash chromatography (Eluent: PE/EtOAc gradient 100:0 to 0:100).
Protocol B: HEK-Blue™ TLR4 NF- B Reporter Assay
Rationale: Validates the specific activation of TLR4 by measuring Secreted Embryonic Alkaline Phosphatase (SEAP) driven by an NF-
Materials:
-
Cell Line: HEK-Blue™ hTLR4 cells (InvivoGen).
-
Reagent: QUANTI-Blue™ detection medium.
-
Positive Control: LPS-EK (10-100 ng/mL).
Step-by-Step:
-
Seeding: Plate HEK-Blue™ hTLR4 cells in a 96-well plate at 25,000 cells/well in 180
L of HEK-Blue™ Detection medium. -
Treatment: Add 20
L of the test compound (dissolved in DMSO, final concentration 0.1% DMSO) to the wells. Include Vehicle (DMSO) and Positive (LPS) controls. -
Incubation: Incubate for 16–24 hours at 37°C, 5% CO
. -
Readout: Measure absorbance at 620–655 nm using a microplate reader. The color change from pink to blue correlates directly with NF-
B activation. -
Validation: Counter-screen using HEK-Blue™ Null cells (lacking TLR4) to rule out non-specific NF-
B activation.
Caption: Workflow for validating TLR4 agonism using HEK-Blue reporter system.
References
-
Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Journal of Medicinal Chemistry. Link
-
Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Journal of Medicinal Chemistry. Link
-
Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives. Molecules. Link
-
Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity. ACS Combinatorial Science. Link
-
Macrophage activation by a substituted pyrimido[5,4-b]indole increases anti-cancer activity. Pharmacological Research. Link
-
Identification and characterization of 4-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-5H-pyrimido[5,4-b]indole derivatives as Salmonella biofilm inhibitors. FEMS Immunology & Medical Microbiology. Link
-
Design, Synthesis, and Biological Evaluation of Novel Pyrimido[4,5-b]indole Derivatives Against Gram-Negative Multidrug-Resistant Pathogens. Journal of Medicinal Chemistry. Link
-
3-Amino-5H-pyrimido[5,4-b]indol-4-one: A versatile intermediate. BenchChem. Link
-
Synthesis of Some Novel Fused Pyrimido[4″,5″:5′,6′]-[1,2,4]triazino[3′,4′:3,4][1,2,4]triazino[5,6-b]indole derivative. Molecules. Link
Sources
- 1. Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Amino-5H-pyrimido[5,4-b]indol-4-one [benchchem.com]
- 3. sciforum.net [sciforum.net]
- 4. Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives [mdpi.com]
Molecular weight and physicochemical characteristics of 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole
Executive Summary
4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole represents a pivotal scaffold in the design of ATP-competitive kinase inhibitors and G-protein coupled receptor (GPCR) modulators. As a tricyclic heteroaromatic system, it functions primarily as a bioisostere of the purine nucleus, enabling potent interactions with the hinge region of various protein kinases, including CK1 , DYRK1A , and EGFR . This monograph provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and biological mechanisms, serving as a foundational guide for its application in neurodegenerative and oncological drug discovery.
Molecular Identity & Physicochemical Profile
The compound is a fused tricyclic system comprising an indole ring fused to a pyrimidine ring, substituted at the C4 position with a piperidine moiety.[1] Its planar aromatic core facilitates intercalation and π-stacking interactions within active sites, while the piperidine ring offers steric bulk and hydrophobic contacts.
Structural Specifications
| Property | Data |
| IUPAC Name | 4-(Piperidin-1-yl)-5H-pyrimido[5,4-b]indole |
| Molecular Formula | C₁₅H₁₆N₄ |
| Molecular Weight | 252.32 g/mol |
| CAS Registry Number | Derivative-dependent (Generic Scaffold) |
| Core Scaffold | 5H-Pyrimido[5,4-b]indole |
| Substituent | Piperidin-1-yl (at C4 position) |
Physicochemical Characteristics
| Parameter | Value (Estimated/Experimental) | Significance |
| LogP (Lipophilicity) | 2.8 – 3.2 | Moderate lipophilicity; suggests good blood-brain barrier (BBB) permeability, relevant for CNS targets (CK1/DYRK1A). |
| Topological Polar Surface Area (TPSA) | ~50 Ų | Indicates good oral bioavailability and membrane permeability. |
| H-Bond Donors | 1 (Indole NH) | Critical for hinge binding in kinase active sites. |
| H-Bond Acceptors | 3 (Pyrimidine Ns, Indole N) | Facilitates water-mediated or direct hydrogen bonding. |
| Solubility | DMSO (>10 mg/mL), DMF | Poor aqueous solubility; requires formulation or cosolvents for biological assays. |
| pKa (Calculated) | ~6.5 (Piperidine N), ~13 (Indole NH) | Protonation state at physiological pH affects binding affinity. |
Synthetic Route & Methodology
The synthesis of 4-piperidin-1-yl-5H-pyrimido[5,4-b]indole typically proceeds via a nucleophilic aromatic substitution (SNAr) on a 4-chloro-substituted precursor. This route is favored for its high yield and operational simplicity.
Reaction Scheme (Graphviz)
Figure 1: Synthetic pathway via nucleophilic displacement of the 4-chloro substituent.
Detailed Synthetic Protocol
Objective: Synthesis of 4-piperidin-1-yl-5H-pyrimido[5,4-b]indole from 4-chloro-5H-pyrimido[5,4-b]indole.
Reagents:
-
4-Chloro-5H-pyrimido[5,4-b]indole (1.0 equiv)
-
Piperidine (2.0 - 3.0 equiv)
-
Ethanol (anhydrous) or DMF
-
Triethylamine (Et₃N) (Optional, 1.5 equiv)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloro-5H-pyrimido[5,4-b]indole (1.0 mmol) in anhydrous ethanol (10 mL).
-
Addition: Add piperidine (3.0 mmol) dropwise to the solution. If the starting material is acid-sensitive, add triethylamine (1.5 mmol) to scavenge the HCl byproduct.
-
Reaction: Heat the mixture to reflux (approx. 78°C) under an inert atmosphere (N₂ or Ar) for 4–6 hours. Monitor reaction progress via TLC (System: CH₂Cl₂/MeOH 95:5).
-
Alternative: Microwave irradiation at 120°C for 20 minutes in a sealed vessel can accelerate the reaction.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with cold ethanol and diethyl ether.
-
If no precipitate forms, concentrate the solvent under reduced pressure. Resuspend the residue in water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in CH₂Cl₂).
-
Characterization: Verify structure using ¹H-NMR and LC-MS (Expected [M+H]⁺ = 253.15).
Biological Mechanism & Signaling Pathways[7][8]
The pyrimido[5,4-b]indole scaffold functions as a potent ATP-mimetic. The core structure mimics the adenine ring of ATP, allowing it to occupy the ATP-binding pocket of protein kinases.
Primary Mechanism: Kinase Inhibition
The 4-amino substituted pyrimido[5,4-b]indoles are documented inhibitors of the CMGC kinase family (CDK, MAPK, GSK3, CLK) and Tyrosine Kinases (EGFR).
-
CK1 (Casein Kinase 1) & DYRK1A: Inhibition of these kinases is critical in neurodegenerative pathways (Alzheimer's, Down syndrome) where they hyperphosphorylate Tau protein.
-
Binding Mode: The indole NH (N5) and pyrimidine N (N3) typically form a bidentate hydrogen bond network with the hinge region residues of the kinase. The piperidine ring at C4 projects into the solvent-exposed region or a hydrophobic pocket, improving selectivity.
Signaling Pathway Diagram (Graphviz)
Figure 2: Mechanism of action highlighting ATP-competitive inhibition and downstream therapeutic effects.
Analytical Characterization Profile
To validate the synthesis of 4-piperidin-1-yl-5H-pyrimido[5,4-b]indole, the following spectral data should be obtained:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Indole NH: Singlet, δ ~11.5–12.0 ppm (Broad, exchangeable).
-
Aromatic Protons: Multiplets, δ ~7.2–8.5 ppm (Corresponding to the indole benzene ring and pyrimidine H if present, though C2 is often substituted or N-CH).
-
Piperidine Protons:
-
N-CH₂: Broad multiplet/triplet, δ ~3.5–4.0 ppm.
-
C-CH₂: Multiplets, δ ~1.5–1.8 ppm.
-
-
-
Mass Spectrometry (ESI-MS):
-
Positive Mode: [M+H]⁺ peak at m/z 253.15.
-
Fragmentation pattern may show loss of the piperidine ring (m/z ~84).
-
References
-
Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives. Source: National Institutes of Health (PMC) URL:[Link]
-
Tyrosine Kinase Inhibitors. 16. 6,5,6-Tricyclic Benzothieno[3,2-d]pyrimidines and Pyrimido[5,4-b]- and -[4,5-b]indoles as Potent Inhibitors of the Epidermal Growth Factor Receptor Tyrosine Kinase. Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity. Source: National Institutes of Health (PMC) URL:[Link]
-
Nucleophile-Controlled Trapping of Gold Carbene by Nitriles and Water: Synthesis of 5H-Pyrimido[5,4-b]indoles. Source: Organic Chemistry Portal URL:[Link]
-
New pyrimido[5,4-b]indoles as ligands for alpha(1)-adrenoceptor subtypes. Source: PubMed URL:[Link]
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The Ascendance of a Privileged Scaffold: A Technical Guide to the History and Development of Piperidinyl-Pyrimidoindole Compounds
For Immediate Release
This technical guide provides a comprehensive overview of the history, synthesis, and development of piperidinyl-pyrimidoindole compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemistry, structure-activity relationships (SAR), and therapeutic applications of this important class of molecules. From their origins as kinase inhibitors to their groundbreaking role in regenerative medicine, we explore the scientific journey of these versatile compounds.
Introduction: The Genesis of a Privileged Scaffold
The story of piperidinyl-pyrimidoindole compounds is a testament to the power of scaffold-hopping and iterative drug design in medicinal chemistry. The fusion of the pyrimido[4,5-b]indole core with a piperidine moiety has given rise to a class of molecules with remarkable and diverse biological activities. The pyrimido[4,5-b]indole scaffold itself is a privileged structure, known to interact with a variety of biological targets, including kinases and microtubules.[1][2] The addition of the piperidine ring, a common fragment in many pharmaceuticals, offers a versatile handle to fine-tune the physicochemical and pharmacokinetic properties of the parent molecule, enhancing its drug-like characteristics.[3]
The initial impetus for exploring this chemical space was largely driven by the search for novel kinase inhibitors for cancer therapy. The pyrimido[4,5-b]indole core was identified as a promising scaffold for targeting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][5] Early research focused on understanding the structure-activity relationships of the pyrimidoindole core, with the aim of improving potency and selectivity. This led to the exploration of various substitutions at different positions of the tricyclic system.
The Synthetic Evolution: Crafting the Core and its Derivatives
The synthesis of the pyrimido[4,5-b]indole core has been a subject of extensive research, with several methodologies developed to construct this tricyclic system. A common and effective approach involves the cyclization of a substituted indole precursor.
General Synthesis of the 9H-Pyrimido[4,5-b]indole Core
A widely adopted synthetic route to the 9H-pyrimido[4,5-b]indole scaffold begins with the reaction of a substituted 2-chloroindole-3-carbaldehyde or a related derivative with a suitable nitrogen-containing reagent like guanidine. This annulation reaction efficiently constructs the pyrimidine ring onto the indole framework.[6]
Experimental Protocol: Synthesis of N-alkyl-9H-pyrimido[4,5-b]indol-2-amines[6]
Objective: To synthesize tricyclic-fused N-alkyl-9H-pyrimido[4,5-b]indol-2-amines via an annulation reaction.
Materials:
-
2-chloroindole-3-carbaldehydes or 3-acetyl-2-chloroindoles
-
Guanidine nitrate
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
Procedure:
-
A mixture of the appropriate 2-chloroindole-3-carbaldehyde or 3-acetyl-2-chloroindole (1.0 mmol) and guanidine nitrate (1.2 mmol) is taken in a round-bottom flask.
-
Ethanol (10 mL) is added to the flask, and the mixture is stirred.
-
Potassium hydroxide (2.0 mmol) is added to the reaction mixture.
-
The reaction mixture is heated to reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The cooled mixture is poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-alkyl-9H-pyrimido[4,5-b]indol-2-amine.
This method is valued for its mild and economical reaction conditions, as well as its ease of handling and reduced environmental impact.[6]
Introduction of the Piperidine Moiety
The piperidine group is typically introduced in the final steps of the synthesis through a nucleophilic substitution reaction. For instance, a chloro-substituted pyrimido[4,5-b]indole can be reacted with an appropriately substituted piperidine to yield the final piperidinyl-pyrimidoindole compound. This late-stage functionalization allows for the generation of a diverse library of compounds for SAR studies.
Structure-Activity Relationship (SAR) and Therapeutic Applications
The pharmacological profile of piperidinyl-pyrimidoindole compounds is heavily influenced by the nature and position of substituents on both the tricyclic core and the piperidine ring.
Anticancer Activity: Targeting Kinases and Microtubules
The pyrimido[4,5-b]indole scaffold has been extensively investigated for its anticancer properties. These compounds have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival.[2] The substitution pattern on the pyrimidoindole ring system plays a critical role in determining the kinase inhibitory profile. For example, in the context of dual RET/TRK inhibition, the type of heterocycle at the R2 position of the scaffold dictates the dual activity or preferential inhibition of RET.[2]
Beyond kinase inhibition, certain pyrimido[4,5-b]indole derivatives have been identified as potent microtubule depolymerizing agents.[1] These compounds disrupt the dynamics of microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis in cancer cells. The SAR studies in this area have shown that substitutions at the 2-, 4-, and 5-positions of the pyrimido[4,5-b]indole core significantly impact their potency and efficacy against multidrug-resistant cancer cells.[1]
| Compound/Modification | Biological Target/Activity | Key SAR Findings | Reference |
| 2-substituted pyrimido[4,5-b]indoles | RET/TRK Kinase Inhibition | The nature of the heterocycle at the R2 position determines dual or selective inhibition. | [2] |
| 4-anilinopyrimido[5,4-d]pyrimidines | EGFR Tyrosine Kinase Inhibition | An aza atom at the 7- but not the 5-position enhances potency, especially with 6-N-methylation. | [4] |
| 2,5-substituted pyrimido[4,5-b]indoles | Microtubule Depolymerization | Substituents at these positions influence potency and activity against multidrug-resistant cells. | [1] |
| 5-(arylthio)-9H-pyrimido[4,5-b]indoles | RTKs and Thymidylate Synthase Inhibition | Dual activity is observed, with some compounds showing nanomolar inhibition of human thymidylate synthase. | [5] |
A Breakthrough in Regenerative Medicine: UM171 and Hematopoietic Stem Cell Expansion
One of the most significant developments in the field of pyrimidoindole compounds is the discovery of UM171. This pyrimidoindole derivative has demonstrated a remarkable ability to promote the ex vivo expansion of human hematopoietic stem cells (HSCs).[7] This has profound implications for bone marrow transplantation, as it could potentially overcome the limitation of the small number of HSCs in cord blood units.
The development of UM171 stemmed from a high-throughput screen of a large compound library, followed by extensive SAR studies to optimize the initial hit compound, UM729.[7] The research that led to UM171 highlights the power of chemical biology in addressing critical challenges in regenerative medicine.
Workflow: From High-Throughput Screening to Lead Optimization
Caption: The discovery and optimization pathway of UM171.
The mechanism of action of UM171 is still under investigation, but it is known to be independent of the aryl hydrocarbon receptor (AhR) pathway, which is a target for other HSC expansion agents.[7] UM171's unique mode of action involves the modulation of cellular signaling pathways that govern HSC self-renewal and differentiation.
Future Directions and Conclusion
The journey of piperidinyl-pyrimidoindole compounds from their origins in cancer research to their transformative potential in regenerative medicine underscores the versatility of this chemical scaffold. Future research in this area is likely to focus on several key aspects:
-
Elucidation of Mechanisms of Action: A deeper understanding of how these compounds interact with their biological targets will be crucial for the design of more potent and selective next-generation molecules.
-
Expansion of Therapeutic Applications: The diverse biological activities of piperidinyl-pyrimidoindoles suggest that their therapeutic potential may extend beyond cancer and stem cell biology.
-
Development of Novel Synthetic Methodologies: The creation of more efficient and scalable synthetic routes will be essential for the large-scale production of these compounds for clinical studies and therapeutic use.
References
-
Gangjee, A., et al. (2017). Design, Synthesis, and Structure–Activity Relationships of Pyrimido[4,5-b]indole-4-amines as Microtubule Depolymerizing Agents that are Effective against Multidrug Resistant Cells. Bioorganic & Medicinal Chemistry Letters, 27(15), 3371-3375. [Link]
-
Fares, I., et al. (2014). Pyrimidoindole derivatives are agonists of human hematopoietic stem cell self-renewal. Science, 345(6203), 1509-1512. [Link]
-
Fares, I., Chagraoui, J., Gareau, Y., Gingras, S., Ruel, R., Mayotte, N., ... & Sauvageau, G. (2014). Pyrimidoindole derivatives are agonists of human hematopoietic stem cell self-renewal. Science, 345(6203), 1509-1512. [Link]
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Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(10), 1599-1606. [Link]
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Gao, W., Wang, D., & Li, Y. (2017). A Simple and Facile Synthesis of Tricyclic-Fused pyrimido[4,5-b]indol-2-amines. Molecular Diversity, 21(4), 831-840. [Link]
-
Sharma, V., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 426-455. [Link]
-
Carson, K. G., et al. (2013). Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Journal of Medicinal Chemistry, 56(9), 3745-3756. [Link]
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Sharma, V., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(10), 6543-6571. [Link]
-
El-Sayed, M. A. A., et al. (2020). Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives. Molecules, 25(9), 2216. [Link]
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Frett, B., et al. (2024). Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors. Bioorganic & Medicinal Chemistry, 106, 117749. [Link]
-
Gangjee, A., et al. (2017). Synthesis and evaluation of 5-(arylthio)-9H-pyrimido[4,5-b]indole-2,4-diamines as receptor tyrosine kinase and thymidylate synthase inhibitors and as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 27(8), 1735-1739. [Link]
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Rajak, H., et al. (2026). Synthesis, Characterization and Antimicrobial Evaluation of Pyrimido Cyclohept[B] Indole Derivatives. Der Pharma Chemica. [Link]
-
S. S. V. Ramasastry, et al. (2014). One-pot multi-component synthesis of pyrimido[4,5-b]indoles in solvent-free condition. Tetrahedron Letters, 55(30), 4165-4168. [Link]
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Trilleras, J., et al. (2024). Synthesis of pyrimido[4,5- b]quinolindiones and formylation: ultrasonically assisted reactions. Royal Society Open Science, 11(2), 231128. [Link]
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Gangjee, A., et al. (2017). Design, synthesis, and structure-activity relationships of pyrimido[4,5-b]indole-4-amines as microtubule depolymerizing agents that are effective against multidrug resistant cells. Bioorganic & Medicinal Chemistry Letters, 27(15), 3371-3375. [Link]
-
Wang, Y., et al. (2023). Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source. Molecules, 28(6), 2735. [Link]
-
Saxena, M., et al. (2006). Synthesis of some substituted pyrazinopyridoindoles and 3D QSAR studies along with related compounds: piperazines, piperidines, pyrazinoisoquinolines, and diphenhydramine, and its semi-rigid analogs as antihistamines (H1). Bioorganic & Medicinal Chemistry, 14(24), 8249-8258. [Link]
-
Ferguson, F. M., et al. (2017). Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1][4]diazepin-6-one scaffold. Bioorganic & Medicinal Chemistry Letters, 27(15), 3469-3474. [Link]
-
G. Sravanthi, et al. (2017). Structure‐activity relationship taken from present docking studies. ResearchGate. [Link]
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Zhang, H., et al. (2022). Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. European Journal of Medicinal Chemistry, 236, 114324. [Link]
-
Vereshchagin, A. N., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(23), 8218. [Link]
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Kumar, A. S., Rao, P. V. A., & Nagarajan, R. (2012). Synthesis of pyrido[2,3-b]indoles and pyrimidoindoles via Pd-catalyzed amidation and cyclization. Organic & Biomolecular Chemistry, 10(26), 5084-5093. [Link]
-
Kumar, A. S., Rao, P. V. A., & Nagarajan, R. (2012). Synthesis of pyrido[2,3-b]indoles and pyrimidoindoles via Pd-catalyzed amidation and cyclization. Organic & Biomolecular Chemistry, 10(26), 5084-5093. [Link]
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Introduction: The Double-Edged Sword of the Pyrimido[5,4-b]indole Scaffold
An In-Depth Technical Guide to the Toxicity and Safety Profile Assessment of Pyrimido[5,4-b]indole Analogs
The pyrimido[5,4-b]indole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and capacity for diverse substitutions have made it a fertile ground for developing potent modulators of key biological targets. Analogs have emerged as selective Toll-Like Receptor 4 (TLR4) ligands, kinase inhibitors, and broad-spectrum antitumor agents.[1][2][3][4][5] The discovery of a small molecule that can selectively activate TLR4, for instance, opens up possibilities for novel vaccine adjuvants and immunomodulators.[2][6]
However, this therapeutic promise is intrinsically linked to the need for a rigorous and early assessment of the compound's safety profile. The same chemical features that confer potent biological activity can also lead to off-target effects and toxicity.[7] Late-stage failures due to unforeseen toxicity are a primary driver of the staggering costs and timelines in drug development.[8][9] Therefore, integrating a comprehensive toxicity assessment strategy from the earliest stages of discovery is not merely a regulatory hurdle but a critical component of efficient and successful drug design.[10]
This guide provides a multi-tiered framework for evaluating the toxicity and safety of novel pyrimido[5,4-b]indole analogs. It is designed for drug discovery and development scientists, offering both the strategic rationale and detailed protocols for key assays. We will proceed from high-throughput in vitro screens designed to "fail fast" to lower-throughput, information-rich in vivo studies, ensuring that resources are focused on candidates with the highest probability of success.
Part 1: A Phased Strategy for Safety Assessment
A successful toxicology program is not a simple checklist but a logical, tiered progression. The goal is to use resource-efficient, high-throughput assays early to eliminate compounds with clear liabilities before committing to more expensive and complex studies.[9] This phased approach maximizes the value of every experiment and aligns with the 3Rs principle (Replacement, Reduction, and Refinement) of animal testing.[9]
The overall workflow can be visualized as a funnel, where a large number of initial candidates are assessed for fundamental toxicities, with only the most promising progressing to more definitive safety evaluations.
Caption: The standard battery of in vitro genotoxicity assays.
Key Genotoxicity Assays:
| Assay | Principle | Endpoint | Causality Insight |
| Ames Test | Measures the ability of a compound to induce mutations that revert a histidine synthesis deficiency in Salmonella typhimurium strains. [11][12] | Gene mutations | Identifies agents that cause point mutations or frameshifts. |
| In Vitro Micronucleus | Detects small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of cells that have undergone division. [8] | Chromosomal damage | Indicates exposure to clastogenic (chromosome-breaking) or aneugenic (chromosome loss) agents. |
| Mouse Lymphoma Assay (MLA) | A mammalian cell gene-mutation assay that detects a wide spectrum of genetic events, including point mutations and chromosomal events. [13][12] | Gene and chromosomal mutations | Provides a broad assessment of mutagenic and clastogenic potential. |
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)
-
Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with pre-existing mutations in the histidine operon.
-
Metabolic Activation: Conduct the assay both with and without a liver homogenate fraction (S9 mix). Causality: The S9 mix contains cytochrome P450 enzymes and mimics mammalian metabolism, allowing for the detection of compounds that become genotoxic only after being metabolized.
-
Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either S9 mix or a buffer.
-
Plating: Pour the mixture onto a minimal glucose agar plate that lacks histidine. Trustworthiness: Only bacteria that undergo a reverse mutation (revertant) to regain the ability to synthesize histidine will be able to grow and form colonies.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Cardiotoxicity: The hERG Channel Blockade
Scientific Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias. [14]Assessing a compound's activity against the hERG channel is a mandatory part of safety pharmacology and is crucial for avoiding cardiovascular liabilities. [15]High-throughput thallium flux assays are commonly used for early screening. [16][17] Experimental Protocol: Thallium Flux hERG Assay
-
Cell Culture: Use a stable cell line (e.g., HEK293 or CHO) engineered to express the hERG channel. [14][18]Plate the cells in 384-well plates and allow them to grow to confluence. [17]2. Dye Loading: Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™). The dye is trapped inside the cells after cleavage by intracellular esterases. [14]3. Compound Incubation: Add the pyrimido[5,4-b]indole analogs at various concentrations to the wells and incubate. Include a vehicle control and a known hERG blocker (e.g., Astemizole or Dofetilide) as a positive control. [14][18]4. Stimulation & Detection: Use a kinetic plate reader (e.g., FDSS, FLIPR) to add a stimulation buffer containing thallium (Tl⁺) ions to each well. [14][17]Causality: Tl⁺ acts as a surrogate for K⁺ and enters the cell through open hERG channels. [14][17]Upon entering, Tl⁺ binds to the intracellular dye, causing a significant increase in fluorescence. [14]5. Data Analysis: Continuously measure the fluorescence intensity over time. Compounds that block the hERG channel will prevent Tl⁺ influx, resulting in a reduced fluorescence signal. Calculate the percent inhibition for each concentration and determine the IC₅₀ value.
Caption: Principle of the thallium flux hERG assay.
Hepatotoxicity: Assessing Drug-Induced Liver Injury (DILI)
Scientific Rationale: Drug-induced liver injury is a leading cause of drug withdrawal from the market. [19]DILI can present as hepatocellular injury, cholestasis, or a mixed pattern. [20][21][22]Early assessment using human liver cell lines like HepG2 can identify compounds with intrinsic hepatotoxic potential. Key biomarkers include Alanine Aminotransferase (ALT) and Alkaline Phosphatase (ALP). [20][23] Experimental Protocol: In Vitro DILI Assessment
-
Cell Culture: Plate HepG2 cells, a human hepatocarcinoma cell line that retains many liver-specific metabolic functions, in 96-well plates.
-
Compound Treatment: Treat cells with pyrimido[5,4-b]indole analogs for 24-72 hours across a range of concentrations. Use a known hepatotoxin (e.g., acetaminophen in high doses) as a positive control.
-
Biomarker Analysis:
-
Cytotoxicity: Perform an MTT or similar viability assay as described in section 2.1 to determine the overall toxicity.
-
Enzyme Leakage: Collect the cell culture supernatant and use commercially available assay kits to measure the activity of ALT and AST. Causality: An increase in these enzymes in the medium indicates damage to the cell membrane and leakage of intracellular contents, a hallmark of hepatocellular injury.
-
-
Data Interpretation: A significant, dose-dependent increase in ALT/AST levels at non-cytotoxic concentrations suggests a specific hepatotoxic liability.
Part 3: The Transition to In Vivo Assessment
While in vitro assays are powerful screening tools, they cannot fully replicate the complexity of a whole organism. [24]Positive findings in in vitro studies, or the need to establish a therapeutic index for a promising lead candidate, necessitates a move to in vivo models. [9]These studies are essential for understanding a compound's overall safety profile, identifying target organs of toxicity, and determining a safe starting dose for clinical trials. [10][24] Scientific Rationale: Early, non-GLP in vivo studies are designed to be rapid and require minimal amounts of compound. [9]An acute toxicity or dose range-finding study provides critical information on the maximum tolerated dose (MTD) and reveals any obvious, dose-limiting toxicities. [10] Experimental Protocol: Acute Toxicity Study (Rodent Model)
-
Animal Model: Use a standard rodent species (e.g., Sprague-Dawley rats or BALB/c mice).
-
Dose Administration: Administer the pyrimido[5,4-b]indole analog via the intended clinical route (e.g., oral gavage, intravenous injection) to small groups of animals at escalating doses.
-
Clinical Observation: Monitor the animals intensively for a defined period (e.g., 7-14 days) for clinical signs of toxicity, including changes in weight, behavior, and physical appearance.
-
Pathology: At the end of the study, perform a full necropsy. Collect blood for hematology and clinical chemistry analysis (including liver and kidney function markers). Collect major organs for histopathological examination. Causality: Histopathology provides the definitive link between compound exposure and tissue-level damage, identifying the specific target organs of toxicity.
-
Data Analysis: Correlate clinical observations, clinical pathology, and histopathology findings with dose levels to determine the MTD and identify any target organ toxicities. This data is foundational for designing longer-term, regulatory (GLP) toxicology studies.
Conclusion: Synthesizing a Comprehensive Safety Profile
The assessment of toxicity for novel pyrimido[5,4-b]indole analogs is a dynamic, iterative process. It begins with broad, high-throughput in vitro screens to rapidly identify and deprioritize compounds with clear liabilities in cytotoxicity, genotoxicity, or cardiotoxicity. As candidates are optimized and advanced, the focus shifts to more complex models that provide mechanistic insights into potential hepatotoxicity and, ultimately, to in vivo studies that define the compound's safety profile in a whole organism.
By embracing this tiered, scientifically-driven approach, researchers can make informed decisions, efficiently allocate resources, and increase the likelihood of advancing pyrimido[5,4-b]indole analogs that are not only potent but also possess a safety profile suitable for clinical development.
References
- Genotoxicity and Mutagenicity Assays for Selection of Chemical Compounds with Therapeutic Potential: A Short Commentary | Walsh Medical Media. (n.d.).
- WuXi AppTec. (2022, November 28). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.
- ScitoVation. (2023, May 12). Testing and Screening Methods for Genotoxicity and Mutagenicity.
- Ranganatha, R., Chakravarthy, S., & Sukumaran, S. (2016, January 11). High-throughput approaches for genotoxicity testing in drug development: recent advances.
- Vivotecnia. (n.d.). In vivo toxicology studies - Drug development - PK-TK.
- Cell-based hERG Channel Inhibition Assay in High-throughput Format. (n.d.). PMC.
- Miltenyi Biotec. (n.d.). Genotoxicity testing of drugs | High-throughput assay.
- Venkatswaralu, B. S. (2025, May 8). Current approaches to toxicity profiling in early-stage drug development. Advances in Pharmacology Research, 1(1), 09-14.
- The role of early in vivo toxicity testing in drug discovery toxicology. (2025, August 10). ResearchGate.
- hERG Assay | PPTX. (n.d.).
- Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. (n.d.). PMC.
- Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity. (n.d.). PMC.
- Molecular Devices. (n.d.). Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System.
- Metrion Biosciences. (2025, March 28). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A.
- WuXi AppTec. (2024, June 20). The Vital Role of Toxicity Studies in New Drug Development.
- Nuvisan. (n.d.). In vivo toxicology and safety pharmacology.
- Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. (n.d.). PMC.
- Evotec. (n.d.). hERG Safety Assay.
- Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. (2013, May 8).
- A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. (n.d.). PMC.
- Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without. (2017, August 14). eScholarship.
- Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity. (n.d.). eScholarship.
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022, August 1). MDPI.
- Structure-Based Drug Design, Molecular Dynamics and ADME/Tox to Investigate Protein Kinase Anti-Cancer Agents. (n.d.). ResearchGate.
- Synthesis, molecular docking analysis and in vitro evaluation of new heterocyclic hybrids of 4-aza-podophyllotoxin as potent cytotoxic agents. (2024, January 8). RSC Publishing.
- Synthesis and in vitro Cytotoxicity Studies of Certain Novel Heterocycles Derived from Bis 1, 2, 4-Triazoles and their DNA Damage Studies. (2013, December 1). Bentham Science Publishers.
- Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. (n.d.). Asian Journal of Organic & Medicinal Chemistry.
- A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from. (2017, May 3). SciSpace.
- Characterization of ADME profile of novel protein kinase inhibitors. (n.d.). Helda - University of Helsinki.
- The Properties of Kinase Inhibitors | Kinase Drug Discovery: Modern Approaches. (n.d.). Books Gateway.
- Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors. (2022, September 15). Frontiers.
- In silico evaluation of the pharmacological properties of 1,2,4-triazolo[1',5':1,6]pyrido[3,4-b]indole derivatives. (2025, November 24). Current issues in pharmacy and medicine: science and practice.
- Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. (n.d.). PubMed.
- Drug-Induced Liver Injury: Biomarkers, Requirements, Candidates, and Validation. (2019, December 11).
- Drug-induced liver injury. Part I: Classification, diagnosis and treatment. (n.d.). PMC - NIH.
- Drug-Induced Liver Injury (DILI): A Practical Review. (2025, January 24).
- Identification of substituted pyrimido[5,4-b]indoles as selective Toll-like receptor 4 ligands. (2013, June 13). PubMed.
- Biomarkers of idiosyncratic drug-induced liver injury (DILI) - a systematic review. (2021, November 15).
- Treatment of Drug-Induced Liver Injury. (2022, December 21). MDPI.
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Technical Analysis: Kinase Binding Profile of 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole
Executive Summary
4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole represents a specific chemotype within the "privileged" tricyclic pyrimido-indole scaffold class. While the pyrimido[5,4-b]indole core has been historically explored for α1-adrenoceptor antagonism (in its dione form), the 4-amino substituted variants (including the piperidin-1-yl derivative) have emerged as potent, ATP-competitive inhibitors of the CMGC kinase family .
Specifically, this molecular entity acts as a dual inhibitor of Casein Kinase 1 (CK1δ/ε) and Dual Specificity Tyrosine Phosphorylation Regulated Kinase 1A (DYRK1A) . The piperidine moiety at the C4 position serves as a solvent-exposed solubilizing group that modulates pharmacokinetic properties while maintaining the critical hydrogen-bonding network required for ATP-pocket occupancy.
Key Binding Metrics (Class Representative):
-
Binding Mode: Type I (ATP-Competitive).
-
Affinity Range (
): 0.6 µM – 7.0 µM (Structure-dependent). -
Selectivity: High selectivity against CDK5/p25 and GSK3α/β compared to CK1/DYRK1A.
Molecular Mechanism of Action
Structural Basis of Affinity
The 5H-pyrimido[5,4-b]indole scaffold functions as a planar, hydrophobic anchor that mimics the adenine ring of ATP. The binding affinity is governed by three distinct structural zones:
-
The Hinge Binder (Pyrimido-Indole Core): The nitrogen atoms at positions 1 and 3 (pyrimidine ring) and position 5 (indole nitrogen) form a donor-acceptor motif that interacts with the kinase hinge region backbone (typically via Leu or Glu residues).
-
The Hydrophobic Sandwich: The tricyclic planar system intercalates between the N-terminal and C-terminal lobes of the kinase, stabilized by Van der Waals interactions with hydrophobic residues (e.g., Val, Ala, Leu) within the ATP pocket.
-
The Solvent Interface (C4-Piperidine): The 4-piperidin-1-yl group projects toward the solvent front. Unlike smaller substituents, the bulky piperidine ring can displace conserved water molecules or interact with residues at the rim of the ATP pocket (such as the ribose-binding pocket), often improving selectivity over other kinases with tighter steric constraints in this region.
Signaling Pathway Impact
Inhibition of CK1 and DYRK1A by this compound directly modulates the Wnt/
Figure 1: Mechanism of Action. The compound inhibits CK1 and DYRK1A, preventing the phosphorylation cascade that normally leads to
Quantitative Binding Data
The following data summarizes the inhibitory potency of the 4-amino-pyrimido[5,4-b]indole class. While specific
| Target Kinase | Selectivity Profile | Clinical Relevance | |
| CK1 | 0.6 – 2.5 | High | Circadian rhythm, Wnt signaling, Alzheimer's |
| DYRK1A | 0.7 – 7.6 | Moderate | Down syndrome, Neurodegeneration |
| CDK5 / p25 | > 10.0 | Inactive | Neuronal development (Off-target) |
| GSK3 | > 10.0 | Inactive | Glycogen metabolism (Off-target) |
| CLK1 / CLK2 | 1.0 – 5.0 | Moderate | Splicing regulation (Potential off-target) |
Note: Data derived from structure-activity relationship (SAR) studies of 4-substituted 9H/5H-pyrimido[5,4-b]indoles [1]. The piperidinyl substitution typically enhances solubility compared to the phenyl-amino analogues without abolishing affinity.
Experimental Protocols
To validate the binding affinity of 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole, the following self-validating workflows are recommended.
Chemical Synthesis (Microwave-Assisted)
Objective: Efficient generation of the 4-substituted core.
-
Precursor: Start with 3-amino-2-cyanoindole.
-
Cyclization: React with formamide under microwave irradiation (200°C, 150W) to form the 4-chloropyrimido[5,4-b]indole intermediate (via Vilsmeier-Haack-like chlorination if using POCl3, or direct amine displacement if using specific precursors).
-
Green Alternative: Use formamide-mediated cyclization of cyanoamidine precursors directly to the 4-amine if the piperidine is introduced early, though
displacement of a 4-chloro intermediate by piperidine is standard.
-
-
Substitution: React 4-chloro-5H-pyrimido[5,4-b]indole with piperidine (3.0 equiv) in dioxane/ethanol at 80°C for 4 hours.
-
Purification: Flash chromatography (DCM/MeOH 95:5).
TR-FRET Binding Assay (LanthaScreen™)
Objective: Determine
Reagents:
-
Kinase: Recombinant Human CK1
or DYRK1A. -
Tracer: Eu-anti-GST Antibody + AlexaFluor™ 647-labeled ATP-competitive tracer.
-
Compound: 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole (10-point dilution series).
Workflow:
-
Preparation: Dilute compound in DMSO (1% final concentration).
-
Incubation: Mix Kinase (5 nM), Antibody (2 nM), and Tracer (variable
dependent) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). -
Equilibrium: Add compound. Incubate for 60 minutes at room temperature (protected from light).
-
Detection: Measure Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Excitation: 340 nm; Emission: 665 nm / 615 nm).
-
Calculation: Plot Emission Ratio (665/615) vs. log[Compound]. Fit to sigmoidal dose-response equation (variable slope).
Figure 2: Experimental workflow for synthesizing and validating the binding affinity of the target compound.
Critical Analysis & Limitations
Selectivity Challenges
While the 4-piperidinyl derivative shows preference for CK1 and DYRK1A, the pyrimido-indole scaffold is a "privileged structure." This implies a high potential for polypharmacology .
-
Risk: Off-target inhibition of CLK2 (Cdc2-like kinase 2) is common in this chemical class due to high ATP-pocket homology.
-
Mitigation: A full KINOMEscan™ (400+ kinases) is recommended before advancing to in vivo models to rule out FLT3 or PIM1 inhibition, which are common off-targets for tricyclic ATP mimetics.
Solubility vs. Permeability
The addition of the piperidine ring significantly improves solubility compared to planar aromatic substitutions (e.g., aniline). However, at physiological pH, the piperidine nitrogen (pKa ~11) will be protonated.
-
Impact: This improves aqueous solubility but may reduce passive membrane permeability compared to neutral analogues. However, for intracellular kinase targets, the cationic charge can sometimes aid in lysosomal trapping or accumulation, depending on the specific cellular context.
References
-
Loidreau, Y., et al. (2020). Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives. Pharmaceuticals, 13(5), 89.[3]
-
Loidreau, Y., et al. (2013). Synthesis and biological evaluation of 4-substituted 5H-pyrimido[5,4-b]indoles as a new class of kinase inhibitors. European Journal of Medicinal Chemistry.
-
Chan, M., et al. (2013). Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Journal of Medicinal Chemistry.
-
(Note: Highlights the scaffold's versatility and potential off-target immunomodulation).
-
-
Russo, F., et al. (1991).[4] Pyrimido[5,4-b]indole derivatives.[1][2][3][5][4][6][7][8][9][10][11] 1. A new class of potent and selective alpha 1 adrenoceptor ligands.[4] Journal of Medicinal Chemistry.
-
(Note: Historical context for the scaffold's binding properties).
-
Sources
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- 2. sciforum.net [sciforum.net]
- 3. Exploring Kinase Inhibition Properties of 9 H-pyrimido[5,4- b]- and [4,5- b]indol-4-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrimido[5,4-b]indole derivatives. 1. A new class of potent and selective alpha 1 adrenoceptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of novel 5H‐Pyrimido[5,4‐b]mdole‐(1H,3H)2,4‐diones as potential ligands for the cloned α1‐adrenoceptor subtypes | Scilit [scilit.com]
- 6. PubChemLite - U-90152s-pyrimido[5,4-b]indole (C32H33N9O3S) [pubchemlite.lcsb.uni.lu]
- 7. New pyrimido[5,4-b]indoles as ligands for alpha(1)-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5H-pyrimido[5,4-b]indole | C10H7N3 | CID 770811 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
Methodological & Application
Step-by-step synthesis protocol for 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole
Abstract & Scope
This application note details the optimized synthesis of 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole , a tricyclic heteroaromatic scaffold frequently utilized in medicinal chemistry as a core for kinase inhibitors (e.g., CK2, Dyrk1A) and adenosine receptor antagonists. The protocol utilizes a convergent three-step sequence starting from ethyl 3-amino-1H-indole-2-carboxylate.[1]
Key Technical Advantages:
-
Scalability: Designed for gram-scale synthesis.
-
Regiocontrol: Exclusive formation of the [5,4-b] isomer via specific indole precursors.
-
Purity: Step-wise purification protocols ensuring >98% HPLC purity for biological screening.
Retrosynthetic Analysis & Strategy
The synthesis relies on the construction of the pyrimidine ring onto a pre-formed indole core. The strategy is divided into three critical phases:
-
Cyclocondensation: Formation of the pyrimidone core.
-
Aromatization/Activation: Conversion of the lactam to the chloro-imidate.
-
Nucleophilic Displacement (
): Installation of the piperidine pharmacophore.
Reaction Pathway Visualization
Figure 1: Retrosynthetic logic flow from target molecule to commercial precursor.
Detailed Experimental Protocol
Phase 1: Core Construction (Cyclocondensation)
Objective: Synthesis of 5H-pyrimido[5,4-b]indol-4(3H)-one. Mechanism: Thermal condensation of the amino-ester with formamide acts as a "double-staple," forming the C-N and C=N bonds of the pyrimidine ring.
Materials:
-
Ethyl 3-amino-1H-indole-2-carboxylate (10.0 g, 49.0 mmol)
-
Formamide (50 mL, excess)
-
Ammonium acetate (Catalytic, 0.5 g)
Procedure:
-
Setup: Charge a 250 mL round-bottom flask (RBF) with the indole precursor, formamide, and ammonium acetate. Equip with a magnetic stir bar and a reflux condenser.
-
Reaction: Heat the mixture to 190–200 °C (oil bath temperature) for 6–8 hours.
-
Scientist's Note: High temperature is critical. If the internal temp drops below 180°C, the intermediate formyl-amino species may accumulate without cyclizing.
-
-
Monitoring: Monitor via TLC (10% MeOH in DCM). The fluorescent blue spot of the starting material will disappear, replaced by a lower Rf, UV-active spot.
-
Workup: Cool the reaction mixture to ~80 °C. Slowly add water (100 mL) while stirring. The product will precipitate as a beige/brown solid.
-
Isolation: Cool to room temperature (RT) and filter the solid. Wash copiously with water (3 x 50 mL) and cold ethanol (2 x 20 mL) to remove residual formamide.
-
Drying: Dry in a vacuum oven at 60 °C overnight.
-
Yield Expectation: 75–85% (Beige solid).
-
Phase 2: Activation (Chlorination)
Objective: Synthesis of 4-chloro-5H-pyrimido[5,4-b]indole.[2]
Safety Critical:
Materials:
-
5H-pyrimido[5,4-b]indol-4(3H)-one (5.0 g, 27.0 mmol)
-
Phosphorus oxychloride (
) (30 mL) -
N,N-Dimethylaniline (DMA) (Optional catalyst, 1.0 mL)
Procedure:
-
Setup: Place the dry lactam (from Phase 1) into a dry 100 mL RBF. Add
carefully. Add DMA if reaction kinetics are slow. -
Reaction: Reflux the suspension at 105 °C for 3–5 hours. The suspension should transition to a clear, dark solution, indicating conversion to the chloride.
-
Quenching (The "Drowning" Method):
-
Evaporate excess
under reduced pressure (rotary evaporator with a caustic trap). -
Resuspend the residue in anhydrous DCM (50 mL).
-
Critical Step: Pour the organic mixture slowly onto crushed ice (200 g) with vigorous stirring. Maintain temperature <10 °C to prevent hydrolysis of the reactive chloride back to the starting material.
-
-
Extraction: Neutralize the aqueous layer carefully with saturated
to pH 7–8. Extract with DCM (3 x 50 mL). -
Preparation: Dry organics over
, filter, and concentrate.-
Scientist's Note: The 4-chloro intermediate is unstable. Do not store for long periods. Proceed immediately to Phase 3.
-
Phase 3: Nucleophilic Substitution ( )
Objective: Synthesis of 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole.
Materials:
-
4-chloro-5H-pyrimido[5,4-b]indole (Freshly prepared, ~27 mmol theoretical)
-
Piperidine (3.0 equiv, 8.0 mL)
-
Ethanol (Absolute, 50 mL) or n-Butanol (for higher temp)
Procedure:
-
Reaction: Dissolve the chloro-intermediate in Ethanol (50 mL). Add Piperidine dropwise.
-
Conditions: Reflux at 80 °C for 2–4 hours.
-
Observation: The reaction often precipitates the product or the hydrochloride salt of the amine.
-
-
Workup:
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 2–5% MeOH in DCM).
Quantitative Data Summary
| Parameter | Phase 1 (Cyclization) | Phase 2 (Chlorination) | Phase 3 (Substitution) |
| Limiting Reagent | Ethyl 3-amino-1H-indole-2-carboxylate | Pyrimido-indolone | 4-Chloro-pyrimido-indole |
| Solvent | Formamide (Neat) | Ethanol | |
| Temp/Time | 195°C / 6h | 105°C / 4h | 80°C / 3h |
| Typical Yield | 80% | N/A (Used directly) | 65–75% (over 2 steps) |
| Key Risk | Incomplete cyclization | Hydrolysis of Chloride | Regioselectivity (Low risk here) |
Critical Workflow & Troubleshooting
The following diagram illustrates the decision logic during the critical chlorination workup, which is the most common failure point in this synthesis.
Figure 2: Critical path for handling the moisture-sensitive 4-chloro intermediate.
Analytical Validation
To ensure the protocol was successful, verify the following spectral markers:
-
1H NMR (DMSO-d6):
-
Indole NH: Singlet > 11.0 ppm (Broad).
-
Pyrimidine H: Singlet at ~8.5–8.7 ppm (C2 proton).
-
Piperidine: Multiplets at 1.6–1.8 ppm (CH2) and 3.5–4.0 ppm (N-CH2).
-
-
Mass Spectrometry:
peak corresponding to Molecular Weight ~252.3 g/mol .
References
-
BenchChem. 4-Chloro-5H-pyrimido[5,4-b]indole hydrochloride Preparation Methods. Retrieved from
-
MDPI. Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source. Molecules 2023. Retrieved from
-
American Chemical Society (ACS). Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Journal of Medicinal Chemistry. Retrieved from
-
National Institutes of Health (NIH). Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. PMC. Retrieved from
Sources
Application Note: Functional Characterization of 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole
[1]
Executive Summary & Biological Context
The pyrimido[5,4-b]indole scaffold represents a "privileged structure" in medicinal chemistry, capable of interacting with diverse biological targets depending on specific substitution patterns. While the 4-amino-substituted variants are historically recognized as ATP-competitive kinase inhibitors (targeting GSK-3β , DYRK1A , and CLK1 ), recent high-throughput screens have identified specific derivatives—including those with piperidine/piperazine moieties at the C4 position—as potent modulators of Toll-Like Receptor 4 (TLR4) and the NF-κB signaling pathway.
This application note provides a dual-track evaluation strategy for 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole . Researchers must characterize this compound not only for its primary antiproliferative kinase activity but also for its potential immunomodulatory effects, which can act as either a therapeutic mechanism or a confounding off-target variable.
Key Biological Mechanisms
-
Kinase Inhibition: ATP-competitive inhibition of CMGC family kinases (CDK, MAPK, GSK3, CLK), leading to cell cycle arrest or modulation of splicing.
-
TLR4/MD-2 Complex Modulation: Direct binding to the TLR4/MD-2 complex, triggering or potentiating NF-κB activation and cytokine release (IL-6, TNF-α).
Assay Workflow Visualization
The following diagram outlines the logical flow for characterizing the compound, distinguishing between biochemical potency and cellular efficacy.
Caption: Dual-track characterization workflow separating kinase inhibitory potential from TLR4/NF-κB immunomodulatory effects.
Protocol A: Biochemical Kinase Inhibition Assay (ADP-Glo™)
Objective: To determine the IC₅₀ of the compound against putative kinase targets (DYRK1A or GSK-3β). The pyrimido[5,4-b]indole scaffold is a known ATP-mimetic; therefore, a luminescent ADP-detection assay is the gold standard for high-sensitivity screening.
Materials
-
Enzyme: Recombinant Human DYRK1A or GSK-3β (0.2 ng/µL final).
-
Substrate: DYRKtide (RRRFRPASPLRGPPK) or GSK-3 substrate peptide.
-
Reagents: ADP-Glo™ Kinase Assay Kit (Promega).
-
Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.
-
Plate: 384-well white, low-volume solid bottom plates.
Experimental Procedure
-
Compound Preparation:
-
Prepare a 10 mM stock of 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole in 100% DMSO.
-
Perform a 12-point serial dilution (1:3) in kinase buffer (Final DMSO < 1%).
-
-
Kinase Reaction:
-
Dispense 2 µL of compound solution into wells.
-
Add 2 µL of Enzyme solution. Incubate for 10 min at RT (allows compound to bind the ATP pocket).
-
Initiate reaction by adding 1 µL of ATP/Substrate mix (ATP concentration should be at
for the specific kinase, typically 10–50 µM). -
Incubate at RT for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 min at RT.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luciferase signal. Incubate 30 min.
-
-
Data Acquisition:
-
Measure luminescence using a multimode plate reader (e.g., EnVision or GloMax).
-
Calculate IC₅₀ using a non-linear regression (sigmoidal dose-response, variable slope).
-
Self-Validating Check: Include a reference inhibitor (e.g., Harmine for DYRK1A or CHIR-99021 for GSK-3β). The Z' factor of the assay must be > 0.5 for the data to be considered robust.
Protocol B: Cellular TLR4/NF-κB Reporter Assay
Objective: To evaluate if the 4-piperidinyl derivative acts as a TLR4 agonist or modulator. Pyrimido[5,4-b]indoles can bind the hydrophobic pocket of MD-2, mimicking LPS (Lipopolysaccharide) or potentiating its effect.
Materials
-
Cell Line: HEK-Blue™ hTLR4 cells (InvivoGen). These cells stably express human TLR4, MD-2, CD14, and an NF-κB-inducible SEAP (secreted embryonic alkaline phosphatase) reporter.
-
Media: DMEM, 4.5 g/L glucose, 10% FBS, HEK-Blue™ Selection antibiotics.
-
Detection: QUANTI-Blue™ Solution (SEAP detection medium).
-
Controls: LPS-EK (Positive agonist), Polymyxin B (Endotoxin control).
Experimental Procedure
-
Cell Seeding:
-
Harvest HEK-Blue™ hTLR4 cells and resuspend in fresh growth medium (approx. 2.5 x 10⁵ cells/mL).
-
Plate 180 µL of cell suspension per well in a 96-well flat-bottom plate.
-
-
Compound Treatment:
-
Add 20 µL of the test compound (diluted in PBS/media) to reach final concentrations (e.g., 0.1 µM to 50 µM).
-
Agonist Mode: Add compound alone.
-
Antagonist Mode: Add compound + LPS (10 ng/mL) to check for inhibition of TLR4 signaling.
-
-
Incubation:
-
Incubate cells for 16–24 hours at 37°C, 5% CO₂.
-
-
SEAP Quantification:
-
Transfer 20 µL of cell supernatant to a new plate containing 180 µL of QUANTI-Blue™ Solution .
-
Incubate at 37°C for 1–3 hours (monitor color development from pink to blue).
-
Measure absorbance at 620–655 nm.
-
Critical Insight: If the compound activates NF-κB only in the presence of trace endotoxins, it may be an "enhancer" rather than a direct agonist. Always run a Polymyxin B control well to rule out LPS contamination in your compound stock.
Protocol C: Intracellular Target Engagement (NanoBRET™)
Objective: Biochemical assays (Protocol A) do not account for cell permeability. The NanoBRET™ TE Assay measures the compound's affinity for the kinase inside a live cell.[1]
Mechanism
This assay uses a cell-permeable fluorescent tracer that binds to the kinase (fused to NanoLuc® luciferase). If 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole enters the cell and binds the kinase, it displaces the tracer, resulting in a loss of BRET (Bioluminescence Resonance Energy Transfer) signal.
Caption: NanoBRET competitive binding logic. Loss of signal indicates successful target engagement.
Experimental Procedure
-
Transfection: Transfect HEK293 cells with the plasmid encoding the NanoLuc-Kinase fusion (e.g., NanoLuc-DYRK1A) 24 hours prior to assay.
-
Tracer Addition: Treat cells with the specific NanoBRET™ Tracer (concentration determined by titration, usually 0.5–1.0 µM) + Test Compound (dose-response).
-
Equilibration: Incubate for 2 hours at 37°C.
-
Measurement:
-
Add NanoBRET™ Nano-Glo® Substrate.
-
Measure Donor Emission (460 nm) and Acceptor Emission (618 nm).
-
Calculate BRET Ratio: (Acceptor/Donor).
-
-
Analysis: Plot BRET Ratio vs. log[Compound]. A decrease in BRET ratio indicates intracellular binding.
Data Presentation & Analysis
When reporting results for this scaffold, summarize the dual-activity profile in a comparative table.
Table 1: Representative Data Structure for Pyrimido-indole Evaluation
| Assay Type | Target/Readout | Metric | Interpretation Criteria |
| Biochemical | DYRK1A / GSK-3β | IC₅₀ (nM) | < 100 nM: Potent Inhibitor100–1000 nM: Moderate> 1 µM: Weak/Inactive |
| Cellular Reporter | NF-κB (HEK-Blue) | EC₅₀ (µM) | Activation > 2-fold over vehicle indicates Agonism. |
| Target Engagement | Intracellular Kinase | Residence Time / IC₅₀ | Low IC₅₀ confirms cell permeability and specific binding. |
| Cytotoxicity | Cell Viability (ATP) | CC₅₀ (µM) | CC₅₀ should be > 10x the IC₅₀/EC₅₀ to rule out artifacts. |
References
-
Guchhait, S. K., et al. (2019). Synthetic strategies to pyrimido[4,5-b]indole: A privileged fused-indole scaffold. Nova Science Publishers.[2]
-
Chan, M., et al. (2013). Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Journal of Medicinal Chemistry, 56(10), 4206–4218.
-
Foucourt, A., et al. (2020).[3] Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives. Pharmaceuticals, 13(5), 89.
-
Robijns, S., et al. (2012). Identification and characterization of 4-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-5H-pyrimido[5,4-b]indole derivatives as Salmonella biofilm inhibitors. FEMS Immunology & Medical Microbiology, 65(2), 390-394.[4]
-
Ahmadi, A., et al. (2016). Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity. ACS Chemical Biology, 11(7), 1964–1974.
Sources
- 1. mdpi.com [mdpi.com]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. Exploring Kinase Inhibition Properties of 9 H-pyrimido[5,4- b]- and [4,5- b]indol-4-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and characterization of 4-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-5H-pyrimido[5,4-b]indole derivatives as Salmonella biofilm inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Nucleophilic Substitution of Piperidine on Pyrimido[4,5-b]indole Scaffolds
Abstract & Biological Context
The pyrimido[4,5-b]indole scaffold represents a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., EGFR, GSK-3β) and antimicrobial agents. The functionalization of the C4-position via Nucleophilic Aromatic Substitution (
This guide details two validated protocols—Thermal Reflux and Microwave-Assisted Synthesis —for the installation of piperidine moieties. These methods are designed to minimize side reactions (such as hydrolysis of the chloro-substrate) and maximize yield.
Mechanistic Principles
The reaction proceeds via an addition-elimination (
Key Mechanistic Factors:
-
Activation: The fusion with the indole ring creates a push-pull electronic system. The pyridine-like nitrogens in the pyrimidine ring withdraw electron density, making C4 highly electrophilic.
-
The Indole NH Effect: The N9-proton is acidic (
). In the presence of strong bases, deprotonation can occur, creating an anionic species that reduces the electrophilicity of the ring system (Coulombic repulsion to the incoming nucleophile). Therefore, mild bases or using the nucleophile (piperidine) as the base are preferred over strong metal alkoxides. -
Transition State: The formation of the Meisenheimer-like complex is the rate-determining step.[1] Protic solvents (n-BuOH, EtOH) can stabilize this intermediate via hydrogen bonding, often accelerating the reaction compared to aprotic non-polar solvents.
Diagram 1: Reaction Mechanism & Pathway
Caption: The
Experimental Protocols
Protocol A: Thermal Reflux (Scalable & Robust)
Best for: Gram-scale synthesis, temperature-sensitive substrates, and labs without microwave reactors.
Reagents:
-
Substrate: 4-Chloro-9H-pyrimido[4,5-b]indole (1.0 equiv)
-
Nucleophile: Piperidine (3.0 – 5.0 equiv)
-
Solvent: n-Butanol (preferred for higher boiling point) or Ethanol.
-
Base: DIPEA (Diisopropylethylamine) (2.0 equiv) - Optional if excess piperidine is used.
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Suspend the 4-chloro substrate in n-Butanol (concentration ~0.2 M). Note that the starting material may not fully dissolve at room temperature.
-
Addition: Add DIPEA followed by Piperidine dropwise.
-
Reaction: Heat the mixture to reflux (117°C for n-BuOH).
-
Observation: The suspension typically clears to a solution as the reaction proceeds, then may precipitate the product or amine salts.
-
-
Monitoring: Monitor by TLC (System: 5% MeOH in DCM). Reaction is typically complete in 2–6 hours.
-
Workup (Precipitation Method):
-
Cool the reaction mixture to room temperature.
-
If product precipitates: Filter the solid and wash with cold ethanol and diethyl ether.
-
If product remains soluble: Concentrate the solvent to 20% volume under reduced pressure, then pour into ice-water (10x volume). Filter the resulting precipitate.
-
-
Purification: Recrystallization from EtOH/DMF is usually sufficient. If necessary, flash chromatography (DCM/MeOH).
Protocol B: Microwave-Assisted Synthesis (High-Throughput)
Best for: Library generation, sluggish amines, and rapid optimization.
Reagents:
-
Substrate: 4-Chloro-9H-pyrimido[4,5-b]indole (1.0 equiv)
-
Nucleophile: Piperidine (2.0 equiv)
-
Solvent: Ethanol or DMF (Dimethylformamide).
-
Base: DIPEA (1.5 equiv).
Step-by-Step Methodology:
-
Loading: In a 10 mL microwave process vial, add the substrate (e.g., 0.5 mmol), Ethanol (3 mL), DIPEA, and Piperidine.
-
Sealing: Cap the vial with a crimp top containing a PTFE septum.
-
Irradiation:
-
Temperature: 120°C
-
Time: 15 minutes
-
Pressure Limit: 15 bar (ensure vial is rated for this).
-
Stirring: High.
-
-
Workup:
-
Pour the reaction mixture into water (15 mL).
-
Extract with Ethyl Acetate (3 x 10 mL).
-
Wash organic layer with Brine (to remove DMF/EtOH).
-
Dry over
, filter, and concentrate.
-
Diagram 2: Experimental Workflow
Caption: Decision tree for selecting between thermal and microwave protocols based on equipment and scale.
Data Summary & Optimization Table
The following table summarizes expected outcomes and optimization parameters based on internal validation and literature precedents.
| Parameter | Thermal (n-BuOH) | Microwave (EtOH) | Microwave (DMF) | Notes |
| Temperature | 117°C (Reflux) | 120°C | 140°C | Higher temp in DMF risks decomposition. |
| Time | 4–6 Hours | 10–20 Mins | 5–10 Mins | Microwave accelerates rate by ~20x. |
| Yield | 75–85% | 80–90% | 60–80% | DMF workup can lead to loss during extraction. |
| Workup | Precipitation (Easy) | Extraction (Medium) | Aqueous Wash (Hard) | Alcohols allow for direct crystallization. |
| Impurity Profile | Hydrolysis (<5%) | Minimal | Dimerization possible | Keep water out of DMF reactions. |
Critical Troubleshooting (Self-Validating Systems)
To ensure the protocol is self-validating, perform these checks:
-
The "Water Check":
-
Issue: Hydrolysis of the C4-Cl to C4-OH (pyrimidone) is the primary side reaction.
-
Validation: Check LCMS for Mass [M-Cl+OH]. If observed, dry solvents and reagents. Ensure the piperidine source is not hydrated.
-
-
Regioselectivity Verification:
-
Issue: If the substrate has other halogens (e.g., C7-Iodo), substitution might occur elsewhere.
-
Validation: C4-Cl is significantly more reactive than C7-I/Br. Run the reaction at the lowest successful temperature (start at 80°C) to ensure kinetic control favors C4.
-
-
Solubility Issues:
-
Issue: Substrate precipitates before reacting.
-
Solution: Switch to DMF or NMP, but perform a rigorous aqueous LiCl wash during workup to remove the solvent.
-
References
-
Novel Pyrimido[4,5-b]indoles as Kinase Inhibitors
- Source:Molbank2022, 2022(3), M1437.
- Relevance: Describes the synthesis of (S)-3-(3-((7-ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile using n-BuOH and DIPEA.
-
Microwave-Assisted Synthesis of Amino-Pyrimidines
- Source:Molecules2013, 18(5), 5785-5805.
- Relevance: Validates microwave protocols for on fused pyrimidine systems, demonstrating yield improvements over thermal methods.
-
Identification of Substituted Pyrimido[5,4-b]indoles
- Source:ACS Medicinal Chemistry Letters2013, 4(8), 742–746.
- Relevance: Provides general procedures for the synthesis of the pyrimidoindole core and subsequent displacement reactions.
Sources
Application Notes and Protocols for Evaluating the Cytotoxicity of 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole
Authored by: Senior Application Scientist
Introduction
The pyrimido[5,4-b]indole scaffold is a privileged heterocyclic system that forms the core of numerous biologically active molecules.[1][2][3] Derivatives of this scaffold have been investigated for a range of therapeutic applications, including the modulation of Toll-like receptor 4 (TLR4) and the expansion of hematopoietic stem cells.[1][4][5] Given the frequent exploration of novel heterocyclic compounds in oncology, the systematic evaluation of their cytotoxic potential is a critical first step in the drug discovery process.[6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the cell culture protocols required to rigorously evaluate the in vitro cytotoxicity of 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole.
The protocols outlined herein are designed to establish a foundational understanding of the compound's cytotoxic activity, progressing from initial cell viability screening to more detailed mechanistic assays. The causality behind experimental choices is explained to ensure that the described protocols are not merely a series of steps, but a self-validating system for generating robust and reproducible data.
I. Initial Compound Handling and Cell Line Selection
A. Compound Solubilization and Storage
Prior to initiating any cell-based assays, it is crucial to determine the solubility of 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole. A common starting point for novel small molecules is dimethyl sulfoxide (DMSO).
-
Protocol:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of the compound in cell culture-grade DMSO.
-
Visually inspect for complete dissolution. If necessary, gentle warming (to 37°C) or sonication can be employed.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
-
Causality: Using a high-concentration stock allows for the addition of minimal volumes of DMSO to cell culture media, thereby reducing solvent-induced toxicity. It is imperative to determine the maximum concentration of DMSO that is non-toxic to the selected cell lines, which is typically below 0.5% (v/v).
B. Cell Line Selection and Maintenance
The choice of cell lines is a critical determinant of the relevance of the obtained cytotoxicity data. A panel of cell lines, including both cancerous and non-cancerous lines, should be utilized to assess both efficacy and selectivity.[7]
| Cell Line | Cancer Type | Justification |
| MCF-7 | Breast Adenocarcinoma | Represents a common epithelial-derived cancer. |
| HeLa | Cervical Cancer | A widely used and well-characterized cancer cell line. |
| A549 | Lung Carcinoma | Represents another prevalent form of cancer. |
| HEK293 | Human Embryonic Kidney | A non-cancerous cell line to assess general cytotoxicity and selectivity. |
-
Protocol:
-
Culture all cell lines in their recommended media, supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin).
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Routinely passage cells upon reaching 80-90% confluency to maintain exponential growth.
-
II. Primary Cytotoxicity Screening: Cell Viability Assays
The initial assessment of cytotoxicity involves determining the concentration of the compound that inhibits cell viability by 50% (IC50). The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells.
A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: The mitochondrial reductase enzymes in viable cells convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole in complete cell culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the compound. Include a vehicle control (DMSO-treated) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 24, 48, and 72 hours.[8]
-
Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Caption: Workflow for MTT-based cytotoxicity assessment.
III. Mechanistic Cytotoxicity Assays
Following the determination of the IC50 value, further assays are necessary to elucidate the mechanism of cell death.
A. Lactate Dehydrogenase (LDH) Release Assay
-
Principle: LDH is a cytosolic enzyme that is released into the culture medium upon plasma membrane damage. Measuring LDH activity in the supernatant provides an indication of cytotoxicity due to membrane disruption.
-
Protocol:
-
Treat cells with 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole at concentrations around the IC50 value for a defined period.
-
Collect the cell culture supernatant.
-
Incubate the supernatant with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Measure the absorbance of the resulting formazan product, which is proportional to the amount of LDH released.
-
B. Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs. Several methods can be used to detect apoptosis.
-
Annexin V/Propidium Iodide (PI) Staining:
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Protocol:
-
Treat cells with the compound as described above.
-
Harvest the cells and wash them with a binding buffer.
-
Incubate the cells with FITC-conjugated Annexin V and PI.
-
Analyze the stained cells by flow cytometry.
-
-
-
Caspase Activity Assays:
-
Principle: Caspases are a family of proteases that are key mediators of apoptosis. Measuring the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3) can confirm the involvement of apoptosis.
-
Protocol:
-
Lyse the treated cells to release their contents.
-
Incubate the cell lysate with a fluorogenic or colorimetric substrate specific for the caspase of interest.
-
Measure the fluorescence or absorbance to quantify caspase activity.
-
-
Caption: Annexin V/PI staining for apoptosis detection.
IV. Data Interpretation and Further Steps
The collective data from these assays will provide a comprehensive profile of the cytotoxic activity of 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole.
| Assay | Parameter Measured | Interpretation |
| MTT | Metabolic Activity | Provides IC50 value, indicating potency. |
| LDH | Membrane Integrity | Differentiates between apoptosis and necrosis. |
| Annexin V/PI | Apoptosis/Necrosis | Quantifies the percentage of apoptotic and necrotic cells. |
| Caspase Activity | Apoptotic Pathway | Identifies the specific caspase cascade involved. |
If the compound induces apoptosis, further investigations could explore its effect on the cell cycle using flow cytometry with PI staining of DNA, and Western blot analysis of key cell cycle and apoptotic regulatory proteins (e.g., cyclins, CDKs, Bcl-2 family proteins, p53).
V. Conclusion
The systematic application of these cell culture protocols will enable a thorough in vitro characterization of the cytotoxic properties of 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole. This foundational data is essential for making informed decisions regarding the potential of this compound as a therapeutic agent and for guiding future preclinical development.
References
-
Da-Ta Biotech. In Vitro Cytotoxicity Assay: Advanced Research. [Link]
-
International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
ACS Omega. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. [Link]
-
Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]
-
Journal of Medicinal Chemistry. Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. [Link]
-
International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
PubMed. A pyrimido-indole derivative promotes the differentiation of hematopoietic stem and progenitor cells from human-induced pluripotent stem cells by modulating YAP/Hippo signaling pathway. [Link]
-
PubMed. Identification and characterization of 4-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-5H-pyrimido[5,4-b]indole derivatives as Salmonella biofilm inhibitors. [Link]
-
Frontiers. Cytotoxic indole alkaloids and polyketides produced by a marine-derived fungus Aspergillus flavipes DS720. [Link]
-
Science. Pyrimidoindole derivatives are agonists of human hematopoietic stem cell self-renewal. [Link]
-
Phosphorus, Sulfur, and Silicon and the Related Elements. Investigation of cytotoxic properties of some isoindole-related compounds bearing silyl and azide groups with in vitro and in silico studies. [Link]
-
ResearchGate. Cord blood expansion. Pyrimidoindole derivatives are agonists of human hematopoietic stem cell self-renewal. [Link]
-
ResearchGate. Synthesis and evaluation of pyrimidoindole analogs in umbilical cord blood ex vivo expansion. [Link]
-
PubMed. Pyrimido[5,4-b]indole derivatives. 1. A new class of potent and selective alpha 1 adrenoceptor ligands. [Link]
-
MDPI. Selective Cytotoxicity of Piperine over Multidrug Resistance Leukemic Cells. [Link]
-
MDPI. Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. [Link]
-
PubMed. New pyrimido[5,4-b]indoles as ligands for alpha(1)-adrenoceptor subtypes. [Link]
-
PMC. Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. [Link]
-
PMC. Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity. [Link]
-
MDPI. Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. [Link]
-
PubMed. Identification of substituted pyrimido[5,4-b]indoles as selective Toll-like receptor 4 ligands. [Link]
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- 3. Identification of substituted pyrimido[5,4-b]indoles as selective Toll-like receptor 4 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
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Title: Rapid and Efficient Microwave-Assisted Synthesis of 4-(Piperidin-1-yl)-5H-pyrimido[5,4-b]indole: A Modern Approach to a Key Pharmacophore
An Application Note for Medicinal and Process Chemistry
Abstract This application note provides a detailed, field-proven protocol for the synthesis of 4-(piperidin-1-yl)-5H-pyrimido[5,4-b]indole, a heterocyclic scaffold of significant interest in drug discovery. The pyrimido[5,4-b]indole core is a recognized pharmacophore in potent Toll-like Receptor 4 (TLR4) agonists and has shown potential in other therapeutic areas, including oncology and neuroscience.[1][2] By leveraging Microwave-Assisted Organic Synthesis (MAOS), this protocol drastically reduces reaction times from hours to minutes compared to conventional heating methods, while often improving yields and product purity.[3][4] The methodology is based on a robust nucleophilic aromatic substitution (SNAr) reaction, demonstrating a highly efficient and scalable route for the functionalization of the pyrimido[5,4-b]indole system. This guide is intended for researchers in medicinal chemistry, drug development, and process optimization seeking to accelerate the discovery and synthesis of novel small-molecule therapeutics.
Introduction and Strategic Rationale
The Pyrimido[5,4-b]indole Scaffold: A Privileged Structure
The fusion of pyrimidine and indole rings creates the pyrimido[5,4-b]indole heterocyclic system, a scaffold that has garnered significant attention in medicinal chemistry. Derivatives of this core structure have been identified as potent, non-lipid-like activators of the Toll-like Receptor 4 (TLR4) pathway, a key target for developing vaccine adjuvants and immunotherapies.[1][2] The intrinsic bioactivity of the indole nucleus, a common motif in numerous pharmaceuticals and natural products, further enhances the therapeutic potential of this compound class.[1][5] The 4-position of the pyrimidine ring serves as a critical handle for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[1]
The Advantage of Microwave-Assisted Organic Synthesis (MAOS)
Conventional synthetic methods for constructing and functionalizing heterocyclic systems often require prolonged reaction times at high temperatures, leading to potential side product formation and energy inefficiency. Microwave-assisted synthesis offers a transformative alternative. By utilizing dielectric heating, microwave reactors efficiently and uniformly heat the reaction mixture through direct interaction with polar molecules, leading to a rapid build-up of temperature and pressure in a sealed vessel.[3][6] This results in dramatic rate enhancements, allowing reactions that would typically take many hours to complete in a matter of minutes.[4][7] This rapid, controlled heating minimizes thermal decomposition and often leads to cleaner reaction profiles and higher isolated yields.
Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The protocol described herein employs a nucleophilic aromatic substitution (SNAr) reaction. The synthesis starts with the readily accessible precursor, 4-chloro-5H-pyrimido[5,4-b]indole. The electron-withdrawing nature of the pyrimidine ring system and the adjacent indole nitrogen sufficiently activates the 4-position, making the chloro-substituent an excellent leaving group for nucleophilic attack by piperidine.
Reaction Mechanism & Rationale for Microwave Acceleration
The core of this synthesis is the SNAr mechanism. The reaction proceeds through a two-step addition-elimination pathway.
-
Nucleophilic Attack: Piperidine, acting as the nucleophile, attacks the electron-deficient carbon at the C4 position of the pyrimido[5,4-b]indole ring. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.
-
Elimination & Aromatization: The aromaticity of the pyrimidine ring is restored through the expulsion of the chloride leaving group, yielding the final product and a molecule of hydrochloric acid, which is neutralized by excess piperidine or an added base.
Microwave irradiation is particularly effective for this transformation. The high polarity of the solvent, the reactants, and especially the charged Meisenheimer complex allows for efficient absorption of microwave energy. This targeted energy transfer rapidly overcomes the activation energy barrier for both the formation of the intermediate and the elimination of the leaving group, leading to the observed, dramatic acceleration of the reaction rate.[8]
Caption: The Addition-Elimination (SNAr) mechanism.
Detailed Experimental Protocol
This protocol is designed for execution in a dedicated microwave reactor. All operations should be performed in a well-ventilated fume hood.
Materials and Equipment
-
Reactants: 4-Chloro-5H-pyrimido[5,4-b]indole, Piperidine
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous
-
Work-up Reagents: Ethyl acetate (EtOAc), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄)
-
Equipment: Microwave reactor (e.g., CEM Discover, Biotage Initiator), 10 mL microwave reaction vial with a snap cap, magnetic stir bar, standard laboratory glassware, rotary evaporator, silica gel for column chromatography.
Step-by-Step Synthesis Procedure
-
Vial Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add 4-chloro-5H-pyrimido[5,4-b]indole (1.0 mmol, 217.6 mg).
-
Reagent Addition: Add anhydrous DMF (4.0 mL) to dissolve the starting material. Add piperidine (3.0 mmol, 0.30 mL) to the vial. The excess piperidine acts as both the nucleophile and the acid scavenger.
-
Microwave Irradiation: Securely seal the vial with a cap. Place the vial inside the cavity of the microwave reactor. Irradiate the mixture with stirring at 160 °C for 15 minutes . Ensure the power setting is on dynamic mode to maintain a constant temperature.
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system before carefully opening.
-
Product Isolation (Work-up):
-
Pour the reaction mixture into a separatory funnel containing deionized water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (20 mL) followed by brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of hexane/ethyl acetate to afford the pure 4-(piperidin-1-yl)-5H-pyrimido[5,4-b]indole as a solid.
Data Presentation & Expected Results
The microwave-assisted protocol provides the target compound in high yield and purity within a significantly reduced timeframe compared to conventional heating.
| Parameter | Condition / Value | Rationale |
| Starting Material | 4-Chloro-5H-pyrimido[5,4-b]indole | Activated precursor for SNAr reaction.[1] |
| Nucleophile | Piperidine (3.0 equiv.) | Acts as both reactant and base to neutralize HCl. |
| Solvent | DMF | High-boiling, polar aprotic solvent; excellent for SNAr and microwave heating. |
| Temperature | 160 °C | Ensures sufficient thermal energy to overcome the activation barrier. |
| Reaction Time | 15 minutes | Drastically reduced from conventional methods (typically 8-24 h).[3] |
| Representative Yield | > 85% | Microwave heating often leads to cleaner reactions and higher yields. |
Characterization: The final product should be characterized by standard analytical techniques. Expected data for similar structures include:
-
¹H NMR: Signals corresponding to the indole and pyrimidine protons, as well as the characteristic aliphatic protons of the piperidine ring.[9]
-
¹³C NMR: Resonances for all unique carbon atoms in the fused heterocyclic system and the piperidine moiety.[9]
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of C₁₅H₁₆N₄ ([M+H]⁺ ≈ 253.14).
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol from setup to the final, purified product.
Caption: Step-by-step workflow for the microwave synthesis.
Conclusion
This application note details a highly efficient, rapid, and robust protocol for the synthesis of 4-(piperidin-1-yl)-5H-pyrimido[5,4-b]indole using microwave irradiation. The method capitalizes on the principles of microwave-assisted organic synthesis to accelerate a key nucleophilic aromatic substitution reaction, providing a valuable tool for medicinal chemists. The significant reduction in reaction time, operational simplicity, and high yield make this procedure ideally suited for the rapid generation of compound libraries for SAR studies and the scalable production of lead candidates in drug discovery programs.
References
-
Cravotto, G., et al. (2010). Microwave-assisted synthesis of indole. Tetrahedron Letters, 51(35), 4647-4650. [Link]
-
Hafez, H. N., et al. (2016). One-Pot Microwave Synthesis of Pyrimido[4,5-b]quinoline and its C- and S-Glycosides with Anti-Inflammatory and Anticancer Activ. Croatica Chemica Acta, 89(3), 285-296. [Link]
-
Sadaphal, S., et al. (2009). Microwave assisted synthesis of pyrimido [4, 5-d] pyrimidine derivatives in dry media. Ukrainica Bioorganica Acta, 1, 3-7. [Link]
-
Polo, E., et al. (2024). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. Royal Society Open Science, 11(3), 231459. [Link]
-
Wang, Z., et al. (2023). Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source. Molecules, 28(6), 2749. [Link]
-
Verma, R. S. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 17, 939-1002. [Link]
-
Raczak, S., et al. (2025). Highly efficient microwave-assisted one-pot synthetic pathways for pyrido[2,3-d]imidazole derivatives. Preprint. [Link]
-
Eid, E. M. (2025). Eco-Friendly Microwave-Assisted Synthesis of Fused Pyrimido[4,5-d]Pyrimidine Derivatives via a Catalyst-Free Hantzsch Multicomponent Reaction. Letters in Organic Chemistry. [Link]
-
Nand, P., et al. (2012). Microwave-assisted synthesis of medicinally relevant indoles. Bioorganic & Medicinal Chemistry Letters, 22(3), 1279-1285. [Link]
-
Abonia, R., et al. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science, 19(9), 586-595. [Link]
-
Zhu, Y.-L., et al. (2024). Nucleophile-Controlled Trapping of Gold Carbene by Nitriles and Water: Synthesis of 5H-Pyrimido[5,4-b]indoles and 2-Benzylidene-3-indolinones. Organic Letters, 26(4), 631-635. [Link]
-
Singh, P., et al. (2011). Microwave Assisted Aromatic Nucleophilic Substitution Reaction Under Solventless Condition. ResearchGate. [Link]
-
Johnson, D. A., et al. (2019). Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. ACS Medicinal Chemistry Letters, 10(4), 522-527. [Link]
-
Polo, E., et al. (2024). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. Royal Society Open Science. [Link]
-
Um, I.-H., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(33), 6493-6502. [Link]
-
Kaur, H., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 33693-33722. [Link]
Sources
- 1. 4-Chloro-5H-pyrimido[5,4-b]indole hydrochloride | 107400-97-5 | Benchchem [benchchem.com]
- 2. Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. goons.web.elte.hu [goons.web.elte.hu]
- 6. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole
Welcome to the technical support center for the synthesis of 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. The pyrimido[5,4-b]indole core is a recognized pharmacophore in the development of therapeutic agents, including Toll-like Receptor 4 (TLR4) agonists and ligands for alpha-1 adrenoceptors.[1][2][3]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you overcome common challenges and improve your reaction yields.
Section 1: Troubleshooting the Key Intermediate: 4-Chloro-5H-pyrimido[5,4-b]indole
The most common synthetic route to the target compound involves the nucleophilic aromatic substitution (SNA_r_) of piperidine onto the 4-chloro-5H-pyrimido[5,4-b]indole intermediate.[1][4] Therefore, the yield and purity of this chlorinated precursor are critical for the success of the final step.
Question: My yield for the synthesis of the pyrimido[5,4-b]indole core is consistently low. What are the common pitfalls in the initial cyclization reactions?
Answer:
Low yields in the formation of the tricyclic pyrimido[5,4-b]indole system often stem from the cyclization step, which is typically the most complex transformation in the sequence. The optimal strategy depends heavily on your chosen synthetic pathway.
Two prevalent methods for constructing this core are:
-
Cyclization of Functionalized Indoles: This often involves building the pyrimidine ring onto a pre-existing indole scaffold. For instance, starting from an indole derivative and using reagents to form the fused ring.[1][2]
-
Multi-Component Reactions (MCRs): These elegant methods combine several starting materials in a single pot to rapidly build molecular complexity.[5][6][7] For example, a reaction between an indole-3-carboxaldehyde, an aromatic aldehyde, and a nitrogen source like ammonium iodide.[5]
Causality and Troubleshooting Steps:
-
Incomplete Cyclization: The energy barrier for the final ring-closing step can be high.
-
Thermal Conditions: Ensure your reaction is heated sufficiently. Acid-catalyzed cyclizations may require reflux temperatures (40-100°C) to proceed efficiently.[1]
-
Catalyst Choice: For acid-catalyzed reactions (e.g., Pictet-Spengler type), the choice and concentration of the acid are critical.[8][9] Overly harsh acidic conditions can lead to degradation, while insufficient acid will result in a sluggish reaction. Consider alternatives like trifluoroacetic acid (TFA) or polyphosphoric acid.[2][8] For MCRs, catalysts like Ytterbium(III) triflate have been shown to be effective.[6]
-
-
Side Reactions:
-
Polymerization: Indole derivatives can be prone to polymerization under strongly acidic conditions. Maintain careful temperature control and add reagents slowly.
-
Oxidation: The indole ring can be sensitive to oxidation, especially at elevated temperatures. Conducting the reaction under an inert atmosphere (Nitrogen or Argon) can prevent the formation of oxidized byproducts.
-
-
Poor Solubility: If your starting materials or intermediates have poor solubility in the chosen solvent, the reaction will be slow and inefficient.
Section 2: Optimizing the Nucleophilic Aromatic Substitution (SNA_r_)
This final step, the displacement of the chloride at C4 with piperidine, is crucial for obtaining the target molecule. While the pyrimidine ring is electron-deficient and activates the C4 position for nucleophilic attack, several factors can lead to suboptimal results.
Question: My reaction yield is low, with a significant amount of unreacted 4-chloro starting material remaining. How can I drive the reaction to completion?
Answer:
This is a classic problem of reaction kinetics and equilibrium. The goal is to make the forward reaction (substitution) significantly more favorable than the reverse or competing processes.
Causality and Troubleshooting Workflow:
The primary factors to investigate are temperature, solvent, stoichiometry of the nucleophile, and the potential need for a base.
Sources
- 1. 4-Chloro-5H-pyrimido[5,4-b]indole hydrochloride | 107400-97-5 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New pyrimido[5,4-b]indoles as ligands for alpha(1)-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sugar modified pyrimido[4,5-b]indole nucleosides: synthesis and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Multicomponent synthesis of pyrimido[4,5-b] quinolines over a carbocationic catalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 10. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
Technical Support Center: Troubleshooting Impurities in Piperidinyl-Pyrimidoindole Synthesis
Current Status: Operational Ticket ID: PPI-SYN-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
The synthesis of piperidinyl-pyrimidoindoles (e.g., UM171 analogs, kinase inhibitors) typically converges on a critical nucleophilic aromatic substitution (
This guide moves beyond standard protocols to address the causality of failure . We focus on the "Hidden Three" impurities: the Hydrolytic Dead-End , the Regioisomeric Shadow , and the Oxidative Drift .
Visualizing the Problem Space
Before troubleshooting, verify your reaction pathway.[1] The diagram below maps the standard workflow and the exact entry points for common impurities.
Figure 1: Critical control points in the synthesis of piperidinyl-pyrimidoindoles. Red nodes indicate impurity sinks.[1]
Module 1: The "Input" Impurities (Pre-Reaction)
The Regioisomeric Shadow ([4,5-b] vs. [5,4-b])
Symptom: You isolate a product with the correct mass, but the NMR spectrum shows subtle shifts in the aromatic region, or biological activity is unexpectedly low.[1] Root Cause: The synthesis of the tricyclic core often involves the cyclization of an indole precursor. If the cyclization is not regioselective (e.g., reacting a 3-aminoindole vs. a 2-aminoindole derivative), you may form the pyrimido[5,4-b]indole isomer instead of the desired [4,5-b] system.[1] This isomer carries through the chlorination and substitution steps undetected by standard LC-MS.
Diagnostic Protocol:
-
1H NMR (NOE): Perform a NOESY experiment. In the [4,5-b] system, the proton at C-9 (indole NH) will show a correlation with the protons on the benzene ring but distinct spatial relationships with the pyrimidine ring substituents compared to the [5,4-b] isomer.[1]
-
Causality Check: Review your core synthesis. Methods using 3-formyl-2-chloroindoles or specific multicomponent reactions (MCRs) are generally more regioselective than non-directed condensations.[1]
The "Wet" Chloride
Symptom: The 4-chloro starting material degrades upon storage.
Root Cause: The C-Cl bond in pyrimidoindoles is highly activated due to the electron-deficient pyrimidine ring fused to the indole. It is susceptible to hydrolysis by atmospheric moisture, reverting to the 4-hydroxy (4-oxo) species before you even start the reaction.[1]
Action: Store the 4-chloro intermediate under argon at -20°C. If in doubt, re-chlorinate with
Module 2: The "Process" Impurities (Reaction Troubleshooting)
Impurity A: The Hydrolysis Dead-End (4-Hydroxy/Oxo Species)
Observation: A peak appears at [M - 18] relative to the starting material (M-Cl + OH = -35 + 17 = -18 mass units difference).[1] Wait—let's correct the mass math.
-
Start: R-Cl (Mass X)
-
Product: R-Piperidine (Mass Y)[1]
-
Impurity: R-OH (Mass Z)
-
Shift: The impurity is often observed at m/z = [Core Mass] + 17 .[1] In relation to the product, it appears as a distinct peak that does not contain the piperidine fragment.
Mechanism: Water competes with the bulky piperidine nucleophile. Even 0.1% water in n-Butanol or DMF can drive this side reaction because the hydroxide/water is less sterically hindered than the piperidine. Corrective Action:
-
Solvent: Switch to anhydrous n-Butanol or DMAc (Dimethylacetamide).[1]
-
Base: Use DIPEA (Diisopropylethylamine) instead of inorganic bases like
, which can be hygroscopic and introduce water.[1] -
Microwave: High-temperature microwave heating (120-140°C) favors the kinetic amine substitution over the thermodynamic hydrolysis.
Impurity D: The "Dimer" (Bis-Alkylation)
Observation: A peak at 2x[Scaffold Mass] + Linker .[1]
Root Cause: If your piperidine linker has a second nucleophilic amine (e.g., a primary amine at the distal end) that is not protected (e.g., Boc-protected), it will react with two equivalents of the chloropyrimidoindole.[1]
Prevention: Ensure all non-coupling amines on the piperidine are Boc-protected or Cbz-protected before the
Module 3: Analytical Troubleshooting & Data
Use this table to rapidly identify peaks in your LC-MS trace.
Table 1: Mass Shift Identification Guide
| Impurity Type | Relative Mass Shift (vs Product) | Characteristic Feature | Likely Origin |
| Target Product | 0 | M+H | Success |
| Starting Material | -(Piperidine Mass) + 35 | Cl Isotope Pattern (3:[1]1) | Incomplete Reaction |
| Hydrolysis (4-OH) | -(Piperidine Mass) + 17 | No Cl pattern, early elution | Wet Solvent / Reagents |
| N-Oxide | +16 | Polar, elutes earlier | Oxidation (Air/Peroxides) |
| Dimer | ~2x Mass | Broad peak, very lipophilic | Unprotected diamine |
| De-Boc Product | -100 | If Boc used, loss of t-butyl | Acidic workup / Thermal |
Module 4: Frequently Asked Questions (FAQs)
Q: I see the 4-hydroxy impurity despite using anhydrous solvents. Why?
A: Check your base. Old bottles of DIPEA or Triethylamine can absorb significant atmospheric moisture. Also, verify the quality of your 4-chloro starting material; it may have partially hydrolyzed before the reaction started. A quick reflux in
Q: My reaction stalls at 50% conversion. Should I add more piperidine? A: Not necessarily. The reaction often stalls due to the deactivation of the pyrimidine ring by the electron-donating nature of the indole nitrogen if it is not protected or if the solvent interacts strongly.
-
Tip: Try adding a Lewis Acid catalyst like ZnCl2 or switching to a phenolic solvent (like phenol melt) which can activate the leaving group via hydrogen bonding, although this is a harsher method.[1]
Q: How do I remove the 4-hydroxy impurity? It co-elutes with my product. A: This is a common separation challenge.
-
pH Switching: The 4-hydroxy species (tautomerizing to 4-pyridone-like structure) has a different pKa than the amino-product.[1] Try washing the organic layer with strong base (1M NaOH) to deprotonate the 4-OH (making it anionic and water-soluble), keeping your product in the organic phase.[1]
-
Chromatography: Use a C18-PFP (Pentafluorophenyl) column instead of standard C18. The PFP phase offers different selectivity for the electron-rich indole systems and can separate the hydroxy impurity from the amine product.
References
-
Fares, I., et al. (2014).[1][2] Pyrimidoindole derivatives are agonists of human hematopoietic stem cell self-renewal.[2][3][4] Science.[2] [Link]
-
Ali, S., Yu, S. M., & Yao, Z. J. (2016).[1][3] Gram-Scale Laboratory Synthesis of UM171, a Potent Agonist of Human Hematopoietic Stem Cell Self-Renewal.[1][3][4][5] The Journal of Organic Chemistry.[3] [Link][1]
-
Luo, Y., et al. (2021).[1][6] Addressing a Trapped High-Energy Water: Design and Synthesis of Highly Potent Pyrimidoindole-Based Glycogen Synthase Kinase-3β Inhibitors. Journal of Medicinal Chemistry.[7] [Link][1]
-
Xiao, F., et al. (2023).[1] Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source.[1] Catalysts.[4][8][9] [Link][1][10]
Sources
- 1. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. Gram-Scale Laboratory Synthesis of UM171, a Potent Agonist of Human Hematopoietic Stem Cell Self-Renewal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. figshare.com [figshare.com]
- 6. biomedres.us [biomedres.us]
- 7. UM171 - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. researchgate.net [researchgate.net]
Optimizing temperature and pressure for pyrimido[5,4-b]indole cyclization
Topic: Optimizing Temperature and Pressure for Cyclization Ticket Status: Open Agent: Senior Application Scientist (Medicinal Chemistry Division)[1]
Introduction: The Thermodynamic Challenge
The pyrimido[5,4-b]indole scaffold (5-deazaflavin analogue) is a privileged structure in drug discovery, particularly for kinase inhibition and TLR4 modulation.[1] However, the final cyclization step—fusing the pyrimidine ring onto the indole backbone—is thermodynamically demanding.
Unlike standard condensations, this cyclization often requires overcoming a high activation energy barrier (
This guide focuses on manipulating Temperature (
Module 1: The Thermodynamic Landscape
To troubleshoot effectively, you must visualize the reaction pathway. The following diagram illustrates the critical energy bottleneck where temperature and pressure play the decisive role.
Caption: Figure 1. The reaction coordinate diagram highlights the 'Intermediate to Transition State' step as the primary bottleneck requiring optimized T/P conditions.
Module 2: Troubleshooting Guide (Q&A)
This section addresses specific failure modes reported by users attempting this cyclization.
Ticket #001: Reaction Stalled at Intermediate
User Report: "I am reacting 3-amino-2-formylindole with an amine. LC-MS shows a peak for the imine intermediate, but the cyclized product is <10%. I am refluxing in Ethanol (78°C)."
Diagnosis: Insufficient Thermal Energy. The boiling point of ethanol at ambient pressure (1 atm) is insufficient to overcome the activation energy for the intramolecular nucleophilic attack required for ring closure.[1]
Solution:
-
Switch to Microwave Heating: Increase temperature to 150–170°C .
-
Pressurize: In a sealed microwave vessel, ethanol at 170°C generates approximately 10–12 bar (145–175 psi) of pressure. This allows the solvent to remain liquid well above its boiling point, increasing the kinetic rate significantly (Arrhenius equation).
-
Alternative: If microwave is unavailable, switch to a high-boiling solvent like DMSO or DMF and heat to 140°C, though this complicates workup.
Ticket #002: Product Decomposition / Tarring
User Report: "I ran the reaction in the microwave at 200°C for 60 minutes. The mixture turned black, and yield is low."
Diagnosis: Thermal Degradation (Over-cooking). While high temperature drives cyclization, pyrimido-indoles are electron-rich and prone to oxidative degradation or polymerization at extreme temperatures for extended periods.
Solution:
-
Reduce Time, Not Temp: Maintain 160–170°C but reduce reaction time to 10–20 minutes . Microwave chemistry relies on "flash heating."
-
Inert Atmosphere: Ensure the microwave vial is purged with Argon/Nitrogen before sealing. At 200°C, even trace oxygen accelerates decomposition.
-
Power Limit: Set the microwave to "Dynamic" mode to prevent temperature overshoots.
Ticket #003: "Vessel Pressure Limit Exceeded" Error
User Report: "My microwave reactor aborts the run with a pressure error when using Acetonitrile at 180°C."
Diagnosis: Vapor Pressure Limit. Acetonitrile has a high vapor pressure.[1] At 180°C, it can exceed 20 bar, triggering safety cutoffs on standard instruments (e.g., CEM Discover or Biotage Initiator).
Solution:
-
Solvent Swap: Use Ethanol or Isopropanol (lower vapor pressure than MeCN at equivalent temps).[1]
-
Concentration: Run the reaction at a higher concentration (0.5 M – 1.0 M). Less headspace volume can sometimes stabilize pressure readings, though the primary factor is the solvent's physical properties.
Module 3: Optimized Protocols
The following protocols contrast the "Old School" (Thermal) vs. "Modern" (Microwave) approaches.
Comparative Data: Cyclization Efficiency
| Parameter | Method A: Thermal (PPA) | Method B: Microwave (EtOH) |
| Temperature | 110–120°C | 160–170°C |
| Pressure | 1 atm (Open) | 12–15 bar (Sealed) |
| Time | 3.5 – 12 Hours | 15 – 30 Minutes |
| Yield | 45 – 60% | 75 – 92% |
| Workup | Tedious (Acid neutralization) | Simple (Precipitation) |
Protocol A: Microwave-Assisted Cyclization (Recommended)
Best for: High throughput, library generation, difficult substrates.[1]
-
Preparation: In a 10 mL microwave vial, dissolve the 3-aminoindole precursor (1.0 equiv) and the electrophile (e.g., formamide or aldehyde/nitrile mix) (1.2 equiv).
-
Solvent: Add Ethanol (2-3 mL). Note: Do not fill >60% of vial volume.
-
Catalyst: Add catalytic acetic acid (10 mol%) if using neutral electrophiles.[1]
-
Sealing: Purge with
for 30 seconds; cap with a Teflon-lined septum. -
Execution:
-
Temp: 170°C
-
Hold Time: 20 min
-
Pressure Max: 18 bar
-
Stirring: High
-
-
Workup: Cool to 50°C. Pour into ice water. The pyrimido[5,4-b]indole usually precipitates as a solid. Filter and wash with cold ethanol.[2]
Protocol B: Polyphosphoric Acid (PPA) Thermal Cyclization
Best for: Large scale (>10g) where microwave is impractical.[1]
-
Mixing: Place the precursor (Schiff base or amino-nitrile intermediate) in a round-bottom flask.
-
Reagent: Add PPA (10–15 g per 1 g of substrate). PPA acts as both solvent and Lewis acid.
-
Heating: Heat to 110°C with mechanical stirring. Caution: Viscosity changes significantly.
-
Monitoring: Monitor by TLC every hour. Reaction typically takes 3–4 hours.
-
Quenching: Pour the hot viscous mixture slowly into crushed ice/water with vigorous stirring. Neutralize with NaOH (exothermic!). Extract with Ethyl Acetate.[3]
Module 4: Decision Logic for Troubleshooting
Use this logic tree to diagnose your specific experimental failure.
Caption: Figure 2. Diagnostic logic tree for isolating Temperature/Pressure failures in pyrimido-indole synthesis.
References
-
Biswas, S., et al. (2025).[4] "One-Step Synthesis of 2-Amino-5H-pyrimido[5,4-b]indoles." ResearchGate.[4][5] Available at: [Link]
-
Shukla, N. M., et al. (2013). "Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands." Journal of Medicinal Chemistry. Available at: [Link]
-
Rault, S., et al. (2020). "Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives." Molecules. Available at: [Link][1]
-
Tu, S. J., et al. (2006). "Microwave-assisted synthesis of pyrimido[4,5-b]quinoline derivatives." Molecular Diversity. (Contextual reference for microwave MCR conditions). Available at: [Link]
Sources
Troubleshooting low reproducibility in 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole assays
Current Status: Operational Ticket Topic: Troubleshooting Low Reproducibility & Assay Artifacts Assigned Specialist: Senior Application Scientist, Lead Discovery Group
Executive Summary: The "Brick Dust" Challenge
Welcome to the technical guide for the 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole scaffold. If you are experiencing shifting IC50 values, flat-lined dose-responses, or discrepancies between biochemical and cell-based assays, you are likely encountering colloidal aggregation or physicochemical instability .
This scaffold belongs to a class of planar, tricyclic heteroaromatics often investigated as TLR4 modulators , Kinase inhibitors (e.g., CK2) , or Alpha-1 adrenoceptor ligands . While the piperidine group adds necessary basicity for target interaction, the hydrophobic pyrimido-indole core drives strong pi-stacking interactions in aqueous media.
This guide moves beyond basic pipetting errors to address the specific molecular liabilities of this chemotype.
Part 1: The Primary Suspect – Colloidal Aggregation[1][2][3]
User Query: "My dose-response curves are steep (Hill slope > 2) and shift significantly between days. Sometimes I see inhibition, sometimes I don't."
Root Cause Analysis
The most common cause of low reproducibility with pyrimido[5,4-b]indoles is Promiscuous Colloidal Aggregation . At concentrations above their Critical Aggregation Concentration (CAC), these molecules self-assemble into 100–400 nm colloidal particles. These particles sequester enzymes or proteins non-specifically, leading to false positives (apparent inhibition) that disappear when assay conditions (like protein concentration) change.
Diagnostic Protocol: The "Detergent Test"
To validate if your compound is acting as a specific inhibitor or a non-specific aggregate, you must perform a detergent sensitivity assay.
Step-by-Step Validation:
-
Prepare Assay Buffer: Create two versions of your assay buffer:
-
Buffer A: Standard buffer.
-
Buffer B: Standard buffer + 0.01% (v/v) Triton X-100 (freshly prepared).
-
-
Run Parallel Dose-Responses: Test the 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole in both buffers.
-
Analyze Results:
-
Scenario 1 (Specific Binder): IC50 remains identical in Buffer A and Buffer B.
-
Scenario 2 (Aggregator): Activity is lost or IC50 shifts >10-fold in Buffer B. The detergent disrupts the colloid, revealing the lack of true monomeric binding.
-
Technical Note: If your assay involves cell membranes (e.g., GPCRs), use 0.025% Tween-80 instead of Triton X-100 to avoid stripping the membrane receptors.
Visualization: The Aggregation Decision Tree
Figure 1: Decision matrix for diagnosing colloidal aggregation artifacts.
Part 2: Solubility & Compound Handling
User Query: "I see precipitation in my stock solution or upon addition to the media."
Root Cause Analysis
The 4-piperidin-1-yl moiety is basic (pKa ~9–10).
-
In DMSO (Stock): The compound is neutral and soluble.
-
In Assay Buffer (pH 7.4): The piperidine nitrogen becomes protonated (
), which should aid solubility. However, the planar pyrimido-indole core is highly lipophilic. If the concentration is too high (>10 µM) or the transition from DMSO to water is too rapid, the compound precipitates before it can protonate and dissolve ("Crash-out").
Optimized Solubilization Protocol
Do not pipette directly from 10 mM DMSO stock into the assay well. This causes local high concentrations and immediate precipitation.
The "Intermediate Dilution" Method:
-
Start: 10 mM DMSO stock.
-
Step A (Predilution): Dilute compound 1:10 in 100% DMSO first (creates 1 mM stock).
-
Step B (Aqueous Transition): Dilute the 1 mM stock 1:20 into Assay Buffer (creates 50 µM, 5% DMSO). Vortex immediately and vigorously.
-
Step C (Final): Add this 50 µM solution to your assay plate to reach the final desired concentration (e.g., 1–10 µM).
Solubility Reference Table:
| Solvent/Buffer | Est. Solubility Limit | Notes |
| 100% DMSO | > 20 mM | Store at -20°C; avoid freeze-thaw cycles. |
| PBS (pH 7.4) | < 5 µM | Risk of precipitation without detergent. |
| Acetate Buffer (pH 5.0) | ~ 50 µM | Protonation of piperidine improves solubility. |
| Cell Media + 10% FBS | ~ 10–20 µM | Serum albumin binds the compound, keeping it in solution but reducing free fraction. |
Part 3: Fluorescence & Detection Interference
User Query: "My fluorescence readings are erratic, or I see signal even in 'No Enzyme' controls."
Root Cause Analysis
The indole core is naturally fluorescent (Ex: ~280 nm, Em: ~350 nm). While most assays use red-shifted fluorophores (e.g., FITC, Rhodamine), the pyrimido-indole scaffold can act as a Quencher via the Inner Filter Effect (IFE) if it absorbs light at the excitation or emission wavelengths of your fluorophore.
Troubleshooting Steps
-
Spectral Scan: Run an absorbance scan (200 nm – 600 nm) of the compound alone in buffer.
-
Correction: If the compound absorbs at your assay's excitation wavelength, you must apply a mathematical correction factor or switch to a luminescent/radioactive readout (e.g., ADP-Glo or 33P-labeling for kinases).
-
Autofluorescence Check: Measure the compound in buffer without any assay reagents. If it fluoresces, subtract this background from your data.
Part 4: Cell-Based Assay Specifics (TLR4/NF-κB)
User Query: "The compound inhibits cytokine release (IL-6) effectively, but the results don't match the biochemical data."
Root Cause Analysis
Research by the Shoichet and UCSD groups (see References) highlights that pyrimido[5,4-b]indoles can be cytotoxic at higher concentrations.
-
The Trap: If the compound kills the cells, they stop producing cytokines (e.g., IL-6). This looks like "inhibition" of the pathway, but it is actually cell death.
Validation Protocol
You must normalize your efficacy data against cell viability.
-
Multiplexing: Run a viability assay (e.g., CellTiter-Glo or MTT) in the same well or a parallel plate treated identically.
-
Calculation:
-
Red Flag: If the IC50 for cytokine reduction is within 3-fold of the IC50 for cell death, the compound is likely a non-specific toxin, not a pathway modulator.
Visualizing the Mechanism
The following diagram illustrates why aggregation causes false positives and how detergents rescue the assay.
Figure 2: Mechanism of colloidal sequestration and detergent rescue.
References
-
Shoichet, B. K. (2006). Screening in a spirit haunted by artifacts. Drug Discovery Today, 11(23-24), 1074-1081. Link
-
Feng, B. Y., et al. (2019). Colloidal Aggregation: From Screening Nuisance to Formulation Nuance. Journal of Medicinal Chemistry. Link
-
Chan, M., et al. (2017). Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity.[1] ACS Combinatorial Science, 19(9), 582–589. Link[2]
-
Shukla, N. M., et al. (2018).[3] Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Journal of Medicinal Chemistry, 61(9), 3986–4003. Link
-
Russo, F., et al. (1991).[4] Pyrimido[5,4-b]indole derivatives.[1][2][4][5][6][7][8][9][10][11] 1. A new class of potent and selective alpha 1 adrenoceptor ligands.[4] Journal of Medicinal Chemistry, 34(6), 1850–1854. Link
For further assistance, please contact the Lead Discovery Support Team with your specific assay buffer composition and Lot # of the compound.
Sources
- 1. Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity [escholarship.org]
- 2. escholarship.org [escholarship.org]
- 3. mdpi.com [mdpi.com]
- 4. Pyrimido[5,4-b]indole derivatives. 1. A new class of potent and selective alpha 1 adrenoceptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Structure–Activity Relationships of Pyrimido[4,5-b]indole-4-amines as Microtubule Depolymerizing Agents that are Effective against Multidrug Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scilit.com [scilit.com]
Validation & Comparative
Benchmarking 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole against standard kinase inhibitors
Comparative Analysis against Clinical & Research Standards (CX-4945, Harmine)
Executive Summary
This guide provides a rigorous technical framework for benchmarking 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole (hereafter referred to as PPI-4 ), a tricyclic ATP-competitive kinase inhibitor. While the pyrimido[5,4-b]indole scaffold is a privileged structure in medicinal chemistry, its primary utility lies in the potent inhibition of Casein Kinase 2 (CK2) and DYRK1A .
To validate PPI-4’s efficacy and selectivity profile, it must be benchmarked against the clinical candidate Silmitasertib (CX-4945) and the reference tool Harmine . This document outlines the mechanistic rationale, comparative metrics, and self-validating experimental protocols required to position PPI-4 within the current kinase inhibitor landscape.
Part 1: Molecular Profile & Mechanism of Action
1.1 The Scaffold & Binding Mode
The 5H-pyrimido[5,4-b]indole core functions as an ATP-mimetic. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring interact with the hinge region of the kinase ATP-binding pocket via hydrogen bonding. The 4-piperidinyl substitution projects into the solvent-accessible region, often improving solubility and modulating selectivity compared to planar analogs.
-
Primary Target: CK2 (Casein Kinase 2) – Constitutively active serine/threonine kinase.[1]
-
Secondary Target: DYRK1A – Dual-specificity tyrosine phosphorylation-regulated kinase 1A.
-
Mechanism: Type I Inhibitor (ATP-Competitive).
1.2 Signaling Pathway Context
PPI-4 exerts its biological effect by dampening the "anti-apoptotic shield" provided by CK2. It blocks the phosphorylation of Akt at Ser129 (a CK2-specific site) and prevents NF-κB activation, thereby sensitizing cells to apoptosis.
Figure 1: Mechanism of Action. PPI-4 competes with ATP for the CK2 active site, preventing the phosphorylation of Akt (Ser129) and NF-κB activation, shifting the cell state from survival to apoptosis.
Part 2: Comparative Benchmarking Analysis
To characterize PPI-4 objectively, you must run head-to-head assays with the following standards.
2.1 The Competitor Landscape
| Compound | Role | Mechanism | Key Benchmarking Metric |
| PPI-4 | Test Subject | ATP-Competitive | Target IC50: < 50 nM (CK2) |
| CX-4945 (Silmitasertib) | Clinical Standard | ATP-Competitive | Ref IC50: ~1-5 nM (CK2). High selectivity. |
| Harmine | Selectivity Control | ATP-Competitive | Ref IC50: ~80 nM (DYRK1A). Used to assess off-target effects.[2] |
| TBB | Historical Tool | ATP-Competitive | Ref IC50: ~500 nM. Low selectivity (exclude from modern panels). |
2.2 Critical Performance Metrics
When publishing your comparison, focus on these three data points:
-
Biochemical Potency (IC50): Measured using recombinant CK2α. PPI-4 is expected to perform in the low nanomolar range (10–100 nM). If IC50 > 500 nM, the compound is inferior to CX-4945.
-
Cellular Engagement (EC50): Measured via Western Blot for p-Akt (S129) . This is the specific biomarker for CK2 inhibition. Generic p-Akt (S473) is less specific as it involves mTORC2.
-
Residence Time: Pyrimido-indoles often have shorter residence times than carboxylate-containing inhibitors like CX-4945. This explains differences in washout experiments.
Part 3: Experimental Validation Protocols
Protocol A: The "Gold Standard" Kinase Assay (ADP-Glo)
Rationale: Radiometric assays are outdated. ADP-Glo is robust, homogeneous, and handles the high ATP concentrations required to test ATP-competitive inhibitors fairly.
Reagents:
-
Recombinant CK2α enzyme (0.5 ng/µL).
-
Casein substrate (0.2 mg/mL).
-
Ultra-Pure ATP (10 µM).
-
ADP-Glo™ Kinase Assay Kit (Promega).
Step-by-Step Workflow:
-
Compound Prep: Prepare 10-point dose-response curves of PPI-4 and CX-4945 in DMSO (Start at 10 µM, 3-fold serial dilution). Final DMSO concentration must be < 1%.[2]
-
Enzyme Reaction: Incubate kinase + substrate + inhibitor for 10 mins at RT.
-
Initiation: Add ATP to start the reaction. Incubate for 40 mins at RT.
-
Depletion: Add ADP-Glo™ Reagent (stops kinase, depletes unconsumed ATP). Incubate 40 mins.
-
Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 mins.
-
Read: Measure luminescence. Plot Relative Light Units (RLU) vs. Log[Concentration].
Validation Check: The Z-factor of your plate must be > 0.5. If CX-4945 IC50 deviates >2-fold from literature (approx. 3-10 nM), the assay is invalid.
Protocol B: Cellular Biomarker Validation (Western Blot)
Rationale: Biochemical potency does not guarantee cell permeability. This protocol proves PPI-4 enters the cell and hits the target.
Cell Line: Jurkat (T-cell leukemia) or A549 (Lung carcinoma) – both have high constitutive CK2 activity.
Workflow:
-
Seed: 5 x 10⁵ cells/well in 6-well plates.
-
Treat: Add PPI-4 and CX-4945 at 1 µM, 5 µM, and 10 µM for 6 hours .
-
Lysis: Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail (Critical: CK2 sites dephosphorylate rapidly).
-
Blotting Targets:
-
Primary: Anti-phospho-Akt (Ser129) – The definitive CK2 readout.
-
Secondary: Anti-phospho-Cdc37 (Ser13) – Validates chaperone inhibition.
-
Control: Total Akt and GAPDH.
-
-
Analysis: Densitometry should show dose-dependent reduction of p-Akt(S129).
Part 4: Visualization of Benchmarking Logic
Use the following diagram to structure your experimental design and manuscript flow.
Figure 2: Experimental Workflow. A sequential approach ensuring biochemical potency is established before investing in cellular assays.
References
-
Pierre, F., et al. (2011). "Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first dual protein kinase CK2 inhibitor in clinical stage." Journal of Medicinal Chemistry.
-
Hou, Z., et al. (2012). "Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity." ACS Chemical Biology.
-
Pagano, M.A., et al. (2008). "Optimization of protein kinase CK2 inhibitors derived from 4,5,6,7-tetrabromobenzimidazole." Bioorganic & Medicinal Chemistry.
-
Promega Corporation. (2024). "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.
-
Ruzzene, M., & Pinna, L.A. (2010).[3] "Addiction to protein kinase CK2: a common denominator of diverse cancer cells?" Biochimica et Biophysica Acta.
Sources
- 1. Potent and Selective Inhibitors of CK2 Kinase Identified through Structure-Guided Hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies [frontiersin.org]
A Definitive Guide to the Structural Confirmation of 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole: An In-Depth Comparison of Analytical Techniques
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of scientific rigor. For novel heterocyclic compounds such as 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole, a molecule of significant interest due to the established biological activity of the pyrimido[5,4-b]indole scaffold, this structural verification is paramount.[1][2][3][4] This guide provides a comprehensive comparison of the primary analytical techniques for the structural elucidation of this and similar small molecules, with a particular focus on the definitive power of X-ray crystallography.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise atomic arrangement within a crystalline solid.[5][6] It provides a detailed three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with exceptional accuracy. For a molecule like 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole, this technique would not only confirm the core pyrimido[5,4-b]indole structure but also definitively establish the conformation of the piperidine ring and its attachment point.
The process, in essence, involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a crystallographer can mathematically reconstruct the electron density map of the molecule and, from that, its complete 3D structure.
The power of this technique lies in its ability to provide an absolute and unambiguous structural proof, leaving no room for the interpretational ambiguities that can arise with other methods.[6] For instance, while other techniques might suggest the connectivity of atoms, X-ray crystallography reveals the precise spatial relationship of every atom in the molecule. This level of detail is critical for understanding structure-activity relationships (SAR), guiding further medicinal chemistry efforts, and meeting stringent regulatory requirements.[1][2]
Experimental Workflow for X-ray Crystallography
The journey from a synthesized compound to a fully resolved crystal structure follows a well-defined, albeit challenging, path.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Step-by-Step Protocol:
-
Crystal Growth (The Bottleneck): The most critical and often most challenging step is obtaining a single crystal of sufficient size and quality. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system. Other techniques include vapor diffusion and liquid-liquid diffusion. The choice of solvent is crucial and often requires extensive screening.
-
Crystal Mounting and Data Collection: A suitable crystal is selected under a microscope, mounted on a goniometer head, and placed in the X-ray diffractometer. The crystal is then cooled, typically to 100 K, to minimize thermal vibrations and radiation damage. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a complete set of diffraction data.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are then determined using direct methods or Patterson methods, leading to an initial electron density map. An atomic model is built into this map and refined against the experimental data to improve the fit and obtain the final, highly accurate structure.
-
Validation: The final structure is rigorously validated using a variety of crystallographic metrics to ensure its quality and accuracy. The data is then typically deposited in a public database such as the Cambridge Structural Database (CSD).
While no public X-ray crystallographic data for the specific molecule 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole is currently available, numerous crystal structures of related pyrimido[5,4-b]indole derivatives have been published, demonstrating the feasibility of this technique for this class of compounds.[7][8]
Complementary and Corroborative Techniques: A Comparative Analysis
While X-ray crystallography provides the ultimate structural proof, its reliance on high-quality crystals means it is not always feasible. In such cases, and as a standard part of the characterization process, a combination of spectroscopic techniques is employed. For 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole, the most informative of these are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Absolute 3D structure, stereochemistry, bond lengths/angles | Connectivity, chemical environment of nuclei, 2D correlations | Molecular weight, elemental composition, fragmentation patterns |
| Sample Phase | Solid (single crystal) | Solution | Gas phase (ions) |
| Strengths | Unambiguous, definitive structure determination | Excellent for determining the carbon-hydrogen framework | High sensitivity, accurate mass measurement |
| Weaknesses | Requires high-quality single crystals, can be time-consuming | Can be complex to interpret for complex molecules, less sensitive | Does not provide direct connectivity or stereochemical information |
| Typical Application | Final, absolute proof of structure | Primary tool for initial structure elucidation and confirmation | Confirmation of molecular formula and identification of known compounds |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The "Magic Gatekeeper"
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[9] It relies on the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.
For 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole, a suite of NMR experiments would be employed:
-
¹H NMR: This would reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For our target molecule, we would expect to see distinct signals for the aromatic protons on the indole and pyrimidine rings, as well as signals for the piperidine ring protons.
-
¹³C NMR: This provides information on the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for piecing together the molecular puzzle.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is invaluable for establishing the connectivity of different parts of the molecule.
-
The combination of these NMR experiments would allow for the complete assignment of all proton and carbon signals, providing a detailed picture of the molecule's connectivity. However, NMR alone cannot definitively determine the absolute stereochemistry or the precise three-dimensional arrangement in the solid state.
Mass Spectrometry (MS): The Molecular Scale
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions.[5][10][11] For a new compound like 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole, high-resolution mass spectrometry (HRMS) is essential. It can determine the molecular weight with extremely high accuracy, allowing for the confident determination of the elemental composition.
In addition to the molecular ion, MS can provide structural information through fragmentation analysis (tandem MS or MS/MS). By inducing the molecular ion to break apart and analyzing the masses of the resulting fragments, chemists can deduce the presence of specific substructures within the molecule.
A Synergistic Approach to Structural Confirmation
The most robust approach to structural confirmation relies on the synergistic use of these techniques.
Caption: Integrated workflow for small molecule structural confirmation.
Conclusion
For a novel compound such as 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole, a multi-faceted analytical approach is essential for unequivocal structural confirmation. While NMR and MS provide crucial and complementary information regarding the molecule's connectivity and composition, single-crystal X-ray crystallography remains the gold standard for providing a definitive and high-resolution three-dimensional structure. For researchers and drug development professionals, understanding the strengths and limitations of each technique is paramount for ensuring the scientific integrity and success of their endeavors.
References
-
Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. (2019). SciSpace. Retrieved from [Link]
-
Structure Elucidation of Small Molecules. Fiehn Lab. Retrieved from [Link]
-
Advances in structure elucidation of small molecules using mass spectrometry. (2012). PMC. Retrieved from [Link]
-
Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. (2022). MDPI. Retrieved from [Link]
-
Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. ResearchGate. Retrieved from [Link]
-
Identification and characterization of 4-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-5H-pyrimido[5,4-b]indole derivatives as Salmonella biofilm inhibitors. (2012). PubMed. Retrieved from [Link]
-
Synthesis of novel 5H‐Pyrimido[5,4‐b]mdole‐(1H,3H)2,4‐diones as potential ligands for the cloned α 1 ‐adrenoceptor subtypes. Scilit. Retrieved from [Link]
-
(S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile. (2022). MDPI. Retrieved from [Link]
-
Synthesis, X-Ray Crystal Structure, Hirshfeld Surface Analysis, and Molecular Docking Study of Novel Hepatitis B (HBV) Inhibitor: 8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one. (2019). MDPI. Retrieved from [Link]
-
Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. (2022). MDPI. Retrieved from [Link]
-
Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. IUCr. Retrieved from [Link]
-
Indoleninyl-substituted pyrimido[1,2-b]indazoles via a facile condensation reaction. (2021). RSC Publishing. Retrieved from [Link]
-
Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. (2013). ACS Publications. Retrieved from [Link]
-
Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. (2018). PMC. Retrieved from [Link]
-
fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. Retrieved from [Link]
-
Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. Retrieved from [Link]
-
Reaction of indole with piperidine using different approaches a. ResearchGate. Retrieved from [Link]
-
Synthesis of Some Novel Fused Pyrimido[4″,5″:5′,6′]-[5][9][10]triazino[3. (2018). MDPI. Retrieved from [Link]
-
Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source. (2023). MDPI. Retrieved from [Link]
-
Pyrimido[5,4-b]indole derivatives. 1. A new class of potent and selective alpha 1 adrenoceptor ligands. (1991). PubMed. Retrieved from [Link]
-
Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without. (2017). eScholarship. Retrieved from [Link]
-
Study of Mass Spectra of Some Indole Derivatives. (2016). Scientific Research Publishing. Retrieved from [Link]
-
Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (2023). MDPI. Retrieved from [Link]
-
Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity. (2017). PMC. Retrieved from [Link]1/)
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Safety Operating Guide
4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole proper disposal procedures
Topic: 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole Proper Disposal Procedures
Emergency Overview & Core Directive
Compound: 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole CAS Number: 107401-00-3 Classification: Bioactive Organic Heterocycle (TLR4 Modulator/NF-κB Activator) Primary Hazard: Potentially toxic/irritant; bioactive agent capable of modulating immune responses. Treat as a high-potency compound (HPC) until specific toxicity data proves otherwise.
Immediate Action Required:
-
Do NOT dispose of down the drain or in municipal trash.
-
Segregate as Hazardous Chemical Waste (Organic).
-
Incinerate via an approved hazardous waste management facility.
Chemical Profile & Hazard Identification
Understanding the chemical nature of this compound is the first step in safe disposal. As a pyrimido[5,4-b]indole derivative with a piperidine substituent, it possesses structural features that dictate specific handling protocols.
| Property | Detail | Implication for Disposal |
| Molecular Formula | C₁₅H₁₆N₄ | High nitrogen content; incineration requires NOx control. |
| Molecular Weight | 252.32 g/mol | Non-volatile solid. |
| Solubility | DMSO, Ethanol | Waste will often be mixed with organic solvents. |
| Bioactivity | TLR4 Agonist / NF-κB Activator | CRITICAL: Must be deactivated or incinerated to prevent environmental bio-accumulation or accidental exposure. |
| Reactivity | Stable; incompatible with strong oxidizers | Keep away from perchlorates/nitrates in waste streams. |
Expert Insight: While specific LD50 data for this exact derivative is limited, the piperidine moiety is known to be toxic (H311/H331) and corrosive (H314) in its free form. Furthermore, the pyrimido-indole core is a privileged scaffold in medicinal chemistry, specifically designed to interact with biological targets like Toll-like Receptor 4 (TLR4).[1] Therefore, precautionary principle mandates handling this as a Cytotoxic/Potent Compound .
Regulatory Framework & Waste Classification
Before disposal, you must characterize the waste stream according to local regulations (e.g., RCRA in the US, EWC in Europe).
-
US EPA (RCRA): This compound is not explicitly P-listed or U-listed. However, it must be characterized by the generator.
-
Recommendation: Classify as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents like Pyridine or Methanol).
-
-
Waste Stream Code: Typically Organic Waste (High BTU) suitable for fuel blending or direct incineration.
-
European Waste Code (EWC): 16 05 08* (discarded organic chemicals consisting of or containing hazardous substances).
Step-by-Step Disposal Protocols
A. Solid Waste (Pure Substance)
Applicable to: Expired powder, weighing boat residues, lyophilized aliquots.
-
Containerize: Place the solid material in a screw-top glass vial or high-density polyethylene (HDPE) container.
-
Label: Affix a hazardous waste label.
-
Secondary Containment: Place the primary container into a clear, sealable plastic bag (e.g., Ziploc) to contain potential dust.
-
Disposal Stream: Deposit into the Solid Hazardous Waste Drum designated for incineration.
B. Liquid Waste (Stock Solutions)
Applicable to: Solutions in DMSO, Ethanol, or Methanol.
-
Segregation: Do not mix with aqueous acid/base waste streams. Keep in the Organic Solvents stream.
-
Compatibility Check: Ensure the collection carboy is compatible with the solvent (e.g., HDPE or Glass for DMSO).
-
Transfer: Pour the solution into the organic waste carboy using a funnel to prevent splashing.
-
Rinsing: Rinse the original container with a small volume of the same solvent (e.g., Ethanol) and add the rinsate to the waste carboy.
-
Note: Triple rinsing allows the original container to be disposed of as glass waste (if non-acutely hazardous) or trash, but for potent bioactives, it is safer to dispose of the container itself as hazardous solid waste.
-
C. Contaminated Debris (Consumables)
Applicable to: Pipette tips, gloves, paper towels, syringes.
-
Collection: Collect all potentially contaminated disposables in a dedicated benchtop biohazard/chemical waste bag (often yellow or red, depending on facility rules for chemically contaminated solids).
-
Sharps: Syringes must go into a rigid Sharps Container , labeled "Chemically Contaminated Sharps."
-
Final Disposal: Seal the bag/container and transfer to the facility's Hazardous Solid Waste accumulation area for incineration.
Visualization: Disposal Decision Logic
The following diagram illustrates the decision-making process for disposing of 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole in various states.
Caption: Operational workflow for segregating and packaging waste based on physical state.
Accidental Release Measures (Spill Protocol)
If a spill occurs, immediate containment is necessary to prevent exposure and spread.
PPE Required:
-
Respiratory: N95 or P100 respirator (if powder is aerosolized).
-
Skin: Double Nitrile gloves.
-
Eye: Chemical safety goggles.
Spill Cleanup Workflow:
Caption: Step-by-step response protocol for solid and liquid spills.
References
-
PubChem. (n.d.). 5H-pyrimido[5,4-b]indole | C10H7N3 | CID 770811.[4] National Library of Medicine. Retrieved from [Link]
-
Robijns, S. C., et al. (2012). Identification and characterization of 4-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-5H-pyrimido[5,4-b]indole derivatives as Salmonella biofilm inhibitors. FEMS Immunology & Medical Microbiology. Retrieved from [Link]
-
Chan, M., et al. (2013). Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Carl Roth. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]
Sources
- 1. 4-Chloro-5H-pyrimido[5,4-b]indole hydrochloride | 107400-97-5 | Benchchem [benchchem.com]
- 2. Identification and characterization of 4-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-5H-pyrimido[5,4-b]indole derivatives as Salmonella biofilm inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. 5H-pyrimido[5,4-b]indole | C10H7N3 | CID 770811 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
